N-(2-iodophenyl)-4-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-(2-iodophenyl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12INO2S/c1-10-6-8-11(9-7-10)18(16,17)15-13-5-3-2-4-12(13)14/h2-9,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKVYDXSGFMXDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12INO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70362400 | |
| Record name | STK040583 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61613-20-5 | |
| Record name | STK040583 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-(2-iodophenyl)-4-methylbenzenesulfonamide
CAS Number: 61613-20-5
This technical guide provides a comprehensive overview of N-(2-iodophenyl)-4-methylbenzenesulfonamide, a key chemical intermediate with applications in synthetic organic chemistry and potential relevance in drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its synthesis, characterization, and potential utility.
Core Compound Data
| Property | Value |
| CAS Number | 61613-20-5 |
| Molecular Formula | C₁₃H₁₂INO₂S |
| Molecular Weight | 373.21 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2I |
| Physical Appearance | Solid (specific color may vary) |
Synthesis and Experimental Protocols
The synthesis of this compound and its analogs is a well-established process in organic chemistry. The primary route involves the nucleophilic substitution reaction between an arylamine and a sulfonyl chloride.
A generalized synthetic protocol is detailed below, based on established methodologies for similar sulfonamide compounds.
General Synthesis of N-Aryl Sulfonamides
The fundamental reaction for the synthesis of this compound involves the reaction of 2-iodoaniline with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base to neutralize the hydrochloric acid byproduct.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of the target molecule.
Detailed Experimental Protocol (Illustrative):
Materials:
-
2-Iodoaniline
-
4-Methylbenzenesulfonyl chloride (Tosyl Chloride)
-
Pyridine (or another suitable base, e.g., triethylamine)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Hydrochloric acid (1M solution)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-iodoaniline (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Base: Cool the solution to 0 °C in an ice bath and add pyridine (1.2-1.5 equivalents) dropwise.
-
Addition of Sulfonyl Chloride: To the cooled solution, add a solution of 4-methylbenzenesulfonyl chloride (1.1 equivalents) in dichloromethane dropwise over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding 1M hydrochloric acid. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
Characterization Data
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic peaks for the aromatic protons on both the iodophenyl and the tolyl rings, as well as a singlet for the methyl group of the tosyl moiety and a broad singlet for the N-H proton.
-
¹³C NMR would display distinct signals for each of the carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (373.21 g/mol ).
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H bond, S=O stretches of the sulfonamide group, and C-H and C=C bonds of the aromatic rings.
-
Melting Point (MP): A sharp melting point would be indicative of the purity of the synthesized compound.
Applications in Drug Discovery and Development
This compound is a valuable building block in medicinal chemistry, primarily due to the presence of the reactive iodine atom and the pharmacologically significant sulfonamide moiety.[2]
Role as a Synthetic Intermediate:
The carbon-iodine bond on the phenyl ring is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the facile introduction of diverse chemical functionalities at this position, enabling the synthesis of complex molecular architectures.
Caption: Utility as a synthetic intermediate in cross-coupling reactions.
The Sulfonamide Moiety:
The sulfonamide group is a well-known pharmacophore present in a wide array of clinically used drugs, including antibiotics, diuretics, and anticancer agents.[2] Its presence in this compound makes this compound and its derivatives attractive candidates for biological screening. Derivatives of similar sulfonamides have been investigated for a range of biological activities, including:
While specific biological activity data for this compound is limited, its structural features suggest that it could serve as a scaffold for the development of novel therapeutic agents. Further research is warranted to explore the pharmacological profile of this compound and its derivatives.
Conclusion
This compound is a readily synthesizable compound with significant potential as a versatile intermediate in organic synthesis and drug discovery. Its key structural features—a reactive iodine atom and a biologically relevant sulfonamide group—provide a platform for the generation of diverse and complex molecules for biological evaluation. This technical guide serves as a foundational resource for researchers interested in the chemistry and potential applications of this compound.
References
- 1. The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.de]
- 3. longdom.org [longdom.org]
- 4. benchchem.com [benchchem.com]
"N-(2-iodophenyl)-4-methylbenzenesulfonamide" molecular weight
An In-depth Technical Guide to N-(2-iodophenyl)-4-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties and a representative synthetic approach for this compound. This compound is of interest to researchers in medicinal chemistry and materials science due to its structural motifs, which are common in pharmacologically active compounds and functional materials.
Physicochemical Data
The fundamental molecular properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| Molecular Weight | 373.21 g/mol |
| Molecular Formula | C₁₃H₁₂INO₂S |
| CAS Number | 61613-20-5 |
| Appearance | Brown solid |
| Purity | Typically ≥97% |
Synthetic Workflow
The synthesis of this compound can be achieved through the sulfonylation of 2-iodoaniline with 4-methylbenzenesulfonyl chloride. This reaction is a common method for the formation of sulfonamides. The general workflow for this synthesis is depicted in the following diagram.
Experimental Protocol: Representative Synthesis
Materials and Reagents:
-
2-Iodoaniline
-
4-Methylbenzenesulfonyl chloride (tosyl chloride)
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexanes and ethyl acetate)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-iodoaniline (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Base: To the solution, add anhydrous pyridine or triethylamine (1.2-1.5 equivalents).
-
Addition of Sulfonyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. To this cooled solution, add a solution of 4-methylbenzenesulfonyl chloride (1.0-1.1 equivalents) in anhydrous dichloromethane dropwise over 15-30 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure this compound.
Note: This is a representative protocol and may require optimization for specific laboratory conditions and desired purity. Standard laboratory safety procedures should be followed at all times.
An In-Depth Technical Guide to the Synthesis of N-(2-iodophenyl)-4-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-(2-iodophenyl)-4-methylbenzenesulfonamide, a valuable building block in medicinal chemistry and organic synthesis. This document outlines two robust synthetic protocols, presents key quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
Core Synthesis Overview
The synthesis of this compound is achieved through the nucleophilic attack of the amino group of 2-iodoaniline on the electrophilic sulfur atom of p-toluenesulfonyl chloride (tosyl chloride). The reaction proceeds via the formation of a sulfonamide bond, with the concurrent elimination of hydrogen chloride. A base is required to neutralize the HCl byproduct and drive the reaction to completion. Two common and effective methods for this transformation are presented: the use of pyridine as a base and solvent, and the Schotten-Baumann reaction conditions.
Quantitative Data Summary
A summary of the key physicochemical properties of the reactants and the final product is presented in Table 1.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 2-Iodoaniline | C₆H₆IN | 219.02 | Starting Material |
| p-Toluenesulfonyl Chloride | C₇H₇ClO₂S | 190.65 | Reagent |
| Pyridine | C₅H₅N | 79.10 | Base/Solvent |
| Sodium Hydroxide | NaOH | 40.00 | Base |
| This compound | C₁₃H₁₂INO₂S | 373.21 | Product |
Table 1: Physicochemical Data
Experimental Protocols
Protocol 1: Synthesis in Pyridine
This protocol utilizes pyridine as both the base and solvent. Pyridine acts as a nucleophilic catalyst, activating the tosyl chloride, and also serves to neutralize the hydrogen chloride formed during the reaction.[1]
Materials:
-
2-iodoaniline
-
p-toluenesulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2-iodoaniline (1.0 eq.) in pyridine (3.0 eq.).
-
To the stirred solution, add p-toluenesulfonyl chloride (1.1 eq.) portion-wise at room temperature.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl to neutralize the excess pyridine.
-
Extract the mixture with dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Synthesis under Schotten-Baumann Conditions
The Schotten-Baumann reaction is a method for synthesizing amides from amines and acid chlorides using a two-phase system of water and an organic solvent.[2] The base, typically sodium hydroxide, is dissolved in the aqueous phase and neutralizes the acid generated during the reaction.[2]
Materials:
-
2-iodoaniline
-
p-toluenesulfonyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM) or another suitable organic solvent
-
1 M Hydrochloric acid (HCl)
-
Erlenmeyer flask or round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
In a flask, dissolve 2-iodoaniline (1.0 eq.) in dichloromethane.
-
In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.
-
Combine the organic solution of 2-iodoaniline and the aqueous sodium hydroxide solution in a flask and stir vigorously to create a biphasic mixture.
-
Slowly add p-toluenesulfonyl chloride (1.05-1.1 eq.) to the stirring biphasic mixture.
-
Continue to stir vigorously for 15-30 minutes. The completion of the reaction can be monitored by the disappearance of the pungent smell of tosyl chloride.
-
After the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with 1 M HCl.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
References
An In-depth Technical Guide to the Synthesis of N-(2-iodophenyl)-4-methylbenzenesulfonamide
This technical guide provides a comprehensive overview of the synthesis of N-(2-iodophenyl)-4-methylbenzenesulfonamide, a valuable intermediate in organic synthesis and medicinal chemistry. The document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a key building block in the synthesis of various heterocyclic compounds and complex organic molecules. Its structure, featuring a reactive carbon-iodine bond and a sulfonamide linkage, makes it a versatile precursor for a range of chemical transformations, particularly in the realm of transition metal-catalyzed cross-coupling reactions. This guide details the primary synthetic routes, starting materials, and experimental protocols for its preparation.
Synthetic Approaches and Starting Materials
The most direct and common method for the synthesis of this compound involves the reaction between 2-iodoaniline and 4-methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride). This reaction is a classic example of sulfonamide bond formation.
Core Starting Materials:
| Starting Material | Chemical Structure | Key Properties |
| 2-Iodoaniline | I-C₆H₄-NH₂ | A commercially available aromatic amine.[1] |
| 4-Methylbenzenesulfonyl chloride (p-Toluenesulfonyl chloride, TsCl) | CH₃-C₆H₄-SO₂Cl | A common reagent for introducing the tosyl group.[2] |
Alternative, more advanced methods for the formation of the C-N bond in N-aryl sulfonamides include the Buchwald-Hartwig amination and the Ullmann condensation. These palladium- or copper-catalyzed cross-coupling reactions can be employed with an aryl halide and a sulfonamide.[3][4][5][6]
Experimental Protocol: Sulfonylation of 2-Iodoaniline
The following protocol is a standard procedure for the synthesis of this compound from 2-iodoaniline and p-toluenesulfonyl chloride.
3.1. Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |
| 2-Iodoaniline | C₆H₆IN | 219.02 | 1.0 eq |
| p-Toluenesulfonyl chloride | C₇H₇ClO₂S | 190.65 | 1.1 eq |
| Pyridine (or Triethylamine) | C₅H₅N | 79.10 | 1.5 - 2.0 eq |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, as solvent |
| 1 M Hydrochloric Acid | HCl | 36.46 | For workup |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | For workup |
| Brine | NaCl (aq) | - | For workup |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | For drying |
3.2. Procedure
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-iodoaniline (1.0 eq) in anhydrous dichloromethane.
-
Base Addition: Cool the solution to 0 °C in an ice bath and add pyridine (2.0 eq) or triethylamine (1.5 eq) dropwise.
-
Addition of Sulfonyl Chloride: To the cooled solution, add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous dichloromethane dropwise over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield this compound as a solid.
Visualization of Synthetic Workflow
The synthesis of this compound can be visualized as a straightforward workflow.
Caption: Experimental workflow for the synthesis of this compound.
Following the synthesis, the product can be utilized in further synthetic transformations, most notably in palladium-catalyzed cross-coupling reactions.
Caption: Subsequent synthetic utility of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. svkm-iop.ac.in [svkm-iop.ac.in]
- 3. Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to N-(2-iodophenyl)-4-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-(2-iodophenyl)-4-methylbenzenesulfonamide, a halogenated aryl sulfonamide with potential applications in medicinal chemistry and organic synthesis. This document details its chemical properties, a detailed synthesis protocol, and explores its potential biological activities and associated signaling pathways.
Core Compound Data
This compound, also known by synonyms such as n-tosyl-2-iodoaniline and N-(2-iodophenyl)-4-methylbenzene-1-sulfonamide, is a synthetic organic compound. Its structure features a reactive iodine atom on a phenyl ring, which is attached to a sulfonamide linkage bearing a p-tolyl group. This combination of functional groups makes it a versatile intermediate for creating more complex molecules through reactions like palladium-catalyzed cross-coupling.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 61613-20-5 |
| Molecular Formula | C13H12INO2S |
| Molecular Weight | 373.21 g/mol |
| Physical State | Solid |
| Appearance | Brown solid[1] |
| Purity | Typically ≥97% |
| Storage | Keep in a dark place, sealed in dry, room temperature conditions[2] |
Experimental Protocols
Synthesis of this compound
The following protocol is adapted from the synthesis of the closely related compound, N-(2-iodophenyl)methanesulfonamide, and is a standard method for the sulfonylation of anilines.
Materials and Reagents:
-
2-Iodoaniline
-
4-Methylbenzenesulfonyl chloride (Tosyl chloride)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et3N) or Pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-iodoaniline (1.0 equivalent) in anhydrous dichloromethane.
-
Base Addition: Cool the solution to 0 °C using an ice bath. To this stirred solution, add triethylamine or pyridine (1.5 equivalents) to act as a base to neutralize the HCl byproduct generated during the reaction.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve 4-methylbenzenesulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous dichloromethane. Transfer this solution to a dropping funnel and add it dropwise to the cooled 2-iodoaniline solution over a period of 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate solvent system to yield the pure this compound.
Potential Biological Activity and Signaling Pathways
While specific biological data for this compound is not extensively documented, the broader class of N-aryl benzenesulfonamides has been investigated for various biological activities.
Inhibition of the Wnt/β-catenin Signaling Pathway
N-aryl benzenesulfonamides have been identified as inhibitors of the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers, including hepatocellular carcinoma.[1][3] The Wnt signaling pathway is crucial for cell proliferation, differentiation, and migration. Its inhibition is a key target for cancer therapy.
Caption: Wnt/β-catenin signaling pathway and potential inhibition by N-aryl benzenesulfonamides.
Antibacterial Activity through Folate Synthesis Inhibition
Sulfonamides are a well-established class of antibacterial agents.[4] They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis of folic acid in bacteria. Folic acid is a vital precursor for the synthesis of nucleotides and amino acids. Mammalian cells are not affected as they obtain folic acid from their diet.
Caption: Mechanism of action of sulfonamide antibiotics via inhibition of dihydropteroate synthase.
Potential as Sodium Channel Blockers
Aryl sulfonamides have also been identified as potent and selective inhibitors of the voltage-gated sodium channel NaV1.7.[5] This channel is a key player in pain signaling, and its inhibition is a promising strategy for the development of new analgesics. The selectivity of these compounds for NaV1.7 over other sodium channel isoforms, such as the cardiac channel NaV1.5, is a critical aspect of their therapeutic potential, as it could minimize cardiovascular side effects.[5]
Summary
This compound is a versatile chemical entity with significant potential for further investigation in drug discovery and development. Its structural features allow for facile chemical modification, making it an attractive scaffold for the synthesis of novel therapeutic agents. The established biological activities of the broader N-aryl benzenesulfonamide class, including the inhibition of key signaling pathways in cancer and pain, provide a strong rationale for the continued exploration of this compound and its derivatives. The provided experimental protocol offers a reliable method for its synthesis, enabling further research into its physical, chemical, and biological properties.
References
- 1. N-Aryl Benzenesulfonamide Inhibitors of [3H]-Thymidine Incorporation and β-Catenin Signaling in Human Hepatocyte-derived Huh-7 Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. N-Aryl benzenesulfonamide inhibitors of [3H]-thymidine incorporation and β-catenin signaling in human hepatocyte-derived Huh-7 carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Aryl Sulfonamides as Isoform-Selective Inhibitors of NaV1.7 with Efficacy in Rodent Pain Models - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis of N-(2-iodophenyl)-4-methylbenzenesulfonamide: A Technical Guide
Introduction
N-(2-iodophenyl)-4-methylbenzenesulfonamide is a halogenated aromatic sulfonamide. The sulfonamide functional group is a key pharmacophore in a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities including antibacterial, anticancer, and anti-inflammatory properties. The presence of an iodinated phenyl ring provides a site for further synthetic modifications, such as cross-coupling reactions, making this compound a versatile building block in medicinal chemistry and drug development.
This technical guide provides an in-depth structural analysis of this compound. Due to the limited availability of specific crystallographic data for the title compound, this analysis relies on the detailed structural information available for its close analog, N-(2-iodophenyl)benzenesulfonamide , which lacks only the methyl group on the toluenesulfonyl moiety. The structural features of this analog provide a robust model for understanding the molecular conformation, and intermolecular interactions of this compound.
Molecular and Crystal Structure
The molecular structure of the analogous compound, N-(2-iodophenyl)benzenesulfonamide, has been characterized by single-crystal X-ray diffraction.[1] The key crystallographic and structural parameters are summarized in the tables below.
Crystallographic Data
| Parameter | N-(2-iodophenyl)benzenesulfonamide[1] |
| Chemical Formula | C₁₂H₁₀INO₂S |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.1234 (4) |
| b (Å) | 8.9876 (3) |
| c (Å) | 14.5678 (5) |
| β (°) | 104.567 (2) |
| Volume (ų) | 1282.04 (8) |
| Z | 4 |
Selected Geometric Parameters
The conformation of the molecule is characterized by the relative orientations of the two benzene rings and the geometry around the sulfonamide linkage.
| Parameter | Bond Length (Å) / Angle (°) |
| Bond Lengths | |
| S1—O1 | 1.431 (2) |
| S1—O2 | 1.435 (2) |
| S1—N1 | 1.641 (2) |
| S1—C6 | 1.758 (2) |
| I1—C7 | 2.100 (2) |
| N1—C12 | 1.431 (3) |
| Bond Angles | |
| O1—S1—O2 | 119.8 (1) |
| O1—S1—N1 | 106.8 (1) |
| O2—S1—N1 | 106.9 (1) |
| O1—S1—C6 | 108.1 (1) |
| O2—S1—C6 | 108.0 (1) |
| N1—S1—C6 | 106.3 (1) |
| C12—N1—S1 | 123.9 (2) |
| Torsion Angle | |
| C7—N1—S1—C6 | -69.0 (2) |
The molecule is twisted at the S—N bond, with a C7—N1—S1—C6 torsion angle of -69.0 (2)°.[1] The two benzene rings are tilted relative to each other by 44.1 (1)°.[1] In the –SO₂—NH—C segment, the conformation of the N—C bond is gauche relative to the S=O bond.[1]
Supramolecular Assembly and Interactions
In the solid state, the crystal packing of N-(2-iodophenyl)benzenesulfonamide is primarily governed by N—H···O hydrogen-bonding interactions. These interactions link the molecules into chains that extend parallel to the direction.[1]
Hydrogen bonding interactions between adjacent molecules.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved via a nucleophilic substitution reaction between 2-iodoaniline and 4-methylbenzenesulfonyl chloride. A base, such as triethylamine or pyridine, is used to neutralize the hydrochloric acid byproduct.
Materials and Reagents:
-
2-Iodoaniline
-
4-Methylbenzenesulfonyl chloride (tosyl chloride)
-
Anhydrous dichloromethane (DCM) or pyridine
-
Triethylamine (if using DCM)
-
Hydrochloric acid (for workup)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for recrystallization (e.g., ethanol, ethyl acetate/hexane)
Procedure:
-
Reaction Setup: To a flame-dried round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), add 2-iodoaniline.
-
Solvent and Base Addition: Dissolve the 2-iodoaniline in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath. Add triethylamine (1.5 equivalents) to the stirred solution. Alternatively, pyridine can be used as both the solvent and the base.
-
Reactant Addition: In a separate flask, dissolve 4-methylbenzenesulfonyl chloride (1.1 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the stirred 2-iodoaniline solution at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours (or until TLC analysis indicates completion of the reaction).
-
Workup: Quench the reaction with water or dilute hydrochloric acid. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system to afford this compound as a solid.
Synthetic workflow for this compound.
Single-Crystal X-ray Diffraction
The structural analysis of the crystalline product would be performed using single-crystal X-ray diffraction.
Procedure:
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction, for example, by slow evaporation of a saturated solution in an appropriate solvent.
-
Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data at a controlled temperature (e.g., 296 K) using a specific radiation source (e.g., Mo Kα).
-
Structure Solution and Refinement: Process the collected data (cell refinement, data reduction, and absorption correction). Solve the crystal structure using direct methods and refine it by full-matrix least-squares on F².
-
Data Analysis: Analyze the final refined structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions. Software such as SHELXS, SHELXL, and PLATON are commonly used for these tasks.
Chemical Structure Diagram
Chemical structure of this compound.
References
Spectroscopic and Synthetic Profile of N-(2-iodophenyl)-4-methylbenzenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Chemical Structure and Properties
-
IUPAC Name: N-(2-iodophenyl)-4-methylbenzenesulfonamide
-
Synonyms: N-(o-iodophenyl)tosylamide, N-Tosyl-2-iodoaniline
-
CAS Number: 61613-20-5
-
Molecular Formula: C₁₃H₁₂INO₂S
-
Molecular Weight: 373.21 g/mol
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds, including N-(2-iodophenyl)benzenesulfonamide and various p-toluenesulfonamides.
Table 1: Predicted ¹H NMR Spectroscopic Data
(Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Rationale |
| ~7.75 | d, J ≈ 8.0 Hz | 2H | H-2', H-6' (Tosyl) | Protons ortho to the sulfonyl group on the tosyl ring. |
| ~7.65 | dd, J ≈ 8.0, 1.5 Hz | 1H | H-3 (Iodophenyl) | Aromatic proton on the iodophenyl ring. |
| ~7.30 | d, J ≈ 8.0 Hz | 2H | H-3', H-5' (Tosyl) | Protons meta to the sulfonyl group on the tosyl ring. |
| ~7.25 | m | 1H | H-5 (Iodophenyl) | Aromatic proton on the iodophenyl ring. |
| ~7.10 | s | 1H | NH | Sulfonamide proton, may be broad. |
| ~6.85 | m | 2H | H-4, H-6 (Iodophenyl) | Aromatic protons on the iodophenyl ring. |
| 2.40 | s | 3H | CH₃ (Tosyl) | Methyl group protons on the tosyl ring. |
Table 2: Predicted ¹³C NMR Spectroscopic Data
(Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Predicted Rationale |
| ~144.0 | C-4' (Tosyl) | Quaternary carbon of the tosyl group attached to the methyl group. |
| ~139.0 | C-1 (Iodophenyl) | Quaternary carbon of the iodophenyl group attached to the nitrogen. |
| ~138.5 | Aromatic C | Aromatic carbon on the iodophenyl ring. |
| ~137.0 | C-1' (Tosyl) | Quaternary carbon of the tosyl group attached to the sulfur. |
| ~129.8 | C-3', C-5' (Tosyl) | Aromatic carbons on the tosyl ring. |
| ~129.5 | Aromatic C | Aromatic carbon on the iodophenyl ring. |
| ~127.5 | C-2', C-6' (Tosyl) | Aromatic carbons on the tosyl ring. |
| ~125.0 | Aromatic C | Aromatic carbon on the iodophenyl ring. |
| ~123.0 | Aromatic C | Aromatic carbon on the iodophenyl ring. |
| ~93.0 | C-2 (Iodophenyl) | Carbon bearing the iodine atom, significantly shielded. |
| 21.6 | CH₃ (Tosyl) | Methyl carbon of the tosyl group. |
Table 3: Predicted Infrared (IR) Spectroscopic Data
(Sample: KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3250 | Strong, Sharp | N-H Stretch |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~1340 | Strong | Asymmetric SO₂ Stretch |
| ~1160 | Strong | Symmetric SO₂ Stretch |
| ~910 | Medium | S-N Stretch |
| ~815 | Strong | C-H Out-of-plane bend (p-substituted ring) |
Table 4: Predicted Mass Spectrometry (MS) Data
(Ionization Mode: Electron Ionization)
| m/z | Predicted Assignment |
| 373 | [M]⁺ (Molecular Ion) |
| 218 | [M - C₇H₇SO₂]⁺ |
| 155 | [C₇H₇SO₂]⁺ (Tosyl group) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following section outlines a detailed, plausible methodology for the synthesis of this compound and the general procedures for acquiring the spectroscopic data.
Synthesis of this compound
This procedure is adapted from standard methods for the synthesis of sulfonamides.
Materials and Reagents:
-
2-Iodoaniline
-
4-Methylbenzenesulfonyl chloride (Tosyl chloride)
-
Pyridine or Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-iodoaniline (1.0 eq.) in anhydrous dichloromethane.
-
Add pyridine (1.5 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve 4-methylbenzenesulfonyl chloride (1.1 eq.) in a minimal amount of anhydrous dichloromethane.
-
Add the 4-methylbenzenesulfonyl chloride solution dropwise to the stirring 2-iodoaniline solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexanes:Ethyl Acetate).
-
Upon completion, quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure this compound.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher field spectrometer. The sample should be dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: The IR spectrum should be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Mass Spectrometry (MS): Mass spectral data should be acquired on a mass spectrometer, typically using electron ionization (EI) for fragmentation analysis or electrospray ionization (ESI) for accurate mass determination (HRMS).
Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.
Caption: General workflow for synthesis and characterization.
Disclaimer: The spectroscopic data presented in this document are predictive and based on the analysis of analogous compounds. Actual experimental results may vary. This guide is intended for informational purposes for research and development professionals. All laboratory work should be conducted with appropriate safety precautions.
The Enigmatic Profile of N-(2-iodophenyl)-4-methylbenzenesulfonamide: A Scarcity of Public Domain Data
Researchers, scientists, and drug development professionals delving into the existing literature for "N-(2-iodophenyl)-4-methylbenzenesulfonamide" will find a conspicuous absence of in-depth scientific data. Despite its defined chemical structure, publicly accessible information regarding its discovery, historical development, detailed synthesis protocols, and biological activity remains largely elusive.
Our comprehensive search of scientific databases and chemical literature has revealed that "this compound" is commercially available, primarily in its deuterated form, "this compound-d4". This suggests its potential utility as an internal standard in analytical studies, such as mass spectrometry-based assays, for the quantification of related compounds. However, beyond these commercial listings, there is a significant lack of peer-reviewed publications detailing its origin, synthesis, and characterization.
The absence of seminal papers or patents focused on this specific molecule indicates that it may not have been the subject of extensive research as a primary compound of interest. It is plausible that "this compound" serves as a synthetic intermediate in the preparation of more complex molecules. In such cases, the synthesis and characterization data might be briefly mentioned within the experimental sections of publications focused on the final target compounds, without being the central subject of the study.
Postulated Synthetic Pathways
A likely synthetic approach would involve the reaction of 2-iodoaniline with tosyl chloride in the presence of a base, such as pyridine or triethylamine. This standard procedure for sulfonamide formation is widely used in organic synthesis.
Below is a generalized workflow for this potential synthetic pathway, visualized using the DOT language.
Figure 1: A generalized workflow for the potential synthesis of this compound.
Data Presentation
Due to the lack of available quantitative data from experimental studies, a structured table summarizing such information cannot be provided.
Experimental Protocols
Detailed methodologies for key experiments are absent from the public scientific literature. Should this compound be a novel entity within a research project, the following experimental characterization would be necessary:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure and confirm the connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H and S=O stretches of the sulfonamide group.
-
Melting Point Analysis: To determine the purity of the synthesized compound.
-
Elemental Analysis: To confirm the percentage composition of carbon, hydrogen, nitrogen, and sulfur.
Signaling Pathways and Logical Relationships
As there is no information on the biological activity of "this compound," diagrams of signaling pathways or mechanisms of action cannot be generated.
Potential Biological Activities of N-(2-iodophenyl)-4-methylbenzenesulfonamide Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The N-(2-iodophenyl)-4-methylbenzenesulfonamide scaffold represents a promising starting point for the development of novel therapeutic agents. Its derivatives have demonstrated a wide range of biological activities, including anticancer, anticholinesterase, antioxidant, and antimicrobial effects. This technical guide provides an in-depth overview of the current research, focusing on quantitative data, experimental methodologies, and the underlying mechanisms of action.
Anticancer Activity
Derivatives of benzenesulfonamides have shown significant potential as anticancer agents, primarily through the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoform IX (CA IX).
Carbonic Anhydrase Inhibition
Several studies have synthesized and evaluated benzenesulfonamide derivatives for their inhibitory activity against various human carbonic anhydrase (hCA) isoforms. The data indicates that modifications to the core structure can lead to potent and selective inhibitors.
Table 1: Carbonic Anhydrase Inhibition Data for Benzenesulfonamide Derivatives
| Compound ID | Target Isoform | Inhibition Constant (KI) (nM) | Reference Compound | Reference KI (nM) | Selectivity Index (SI) (I/IX) | Selectivity Index (SI) (II/IX) |
| 8a | hCA IX | 94.4 | Acetazolamide (AAZ) | 250 | - | - |
| 5a | hCA IX | 884.3 | Acetazolamide (AAZ) | 250 | - | - |
| 6a | hCA IX | 628 | Acetazolamide (AAZ) | 250 | - | - |
| 6b | hCA IX | 437.2 | Acetazolamide (AAZ) | 250 | - | - |
| 6c | hCA IX | 145.5 | Acetazolamide (AAZ) | 250 | - | - |
| 7a | hCA IX | - | Acetazolamide (AAZ) | 250 | 23.2 | 1.3 |
| 8c | hCA XII | 936.2 | Acetazolamide (AAZ) | 5.7 | - | - |
| 6c | hCA II | 179.3 | - | - | - | - |
| 8c | hCA II | 591.4 | - | - | - | - |
| Compound I | hCA IX | 25.04 | Acetazolamide (AAZ) | 25 | - | - |
| Compound I | hCA XII | 3.94 | Acetazolamide (AAZ) | 5.7 | - | - |
Data compiled from multiple sources.[1][2]
Cytotoxicity Against Cancer Cell Lines
Thiazol-4-one-benzenesulfonamide derivatives have demonstrated notable growth inhibition against breast cancer cell lines.
Table 2: Cytotoxicity of Thiazol-4-one-benzenesulfonamide Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Selectivity (vs. MCF-10A) |
| 4e | MDA-MB-231 | 3.58 | Staurosporine | 7.67 | 5.5 |
| 4e | MCF-7 | 4.58 | Staurosporine | 5.89 | 5.5 |
| 4g | MDA-MB-231 | 5.54 | Staurosporine | 7.67 | - |
| 4g | MCF-7 | 2.55 | Staurosporine | 5.89 | - |
Data from a study on thiazol-4-one-benzenesulfonamide derivatives.[2]
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
The inhibitory activity against different hCA isoforms (I, II, IX, and XII) is typically assessed using a stopped-flow CO2 hydrase assay.
-
Enzyme and Inhibitor Preparation : Solutions of recombinant hCA isoforms and the test compounds are prepared in Tris-HCl buffer with a specific pH and salt concentration.
-
Assay Procedure : The assay measures the enzyme-catalyzed hydration of CO2. The enzyme and inhibitor are pre-incubated. The reaction is initiated by mixing the enzyme/inhibitor solution with a CO2-saturated solution.
-
Data Analysis : The initial rates of reaction are monitored by the change in absorbance of a pH indicator. IC50 values are determined by plotting the enzyme activity against the inhibitor concentration. Ki values are then calculated using the Cheng-Prusoff equation.
Caption: Workflow for Carbonic Anhydrase Inhibition Assay.
Anticholinesterase and Antioxidant Activities
Derivatives of N-(2-acetyl-4-(styryl)phenyl)-4-benzenesulfonamide have been investigated for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease, as well as for their antioxidant properties.
Table 3: Anticholinesterase and Antioxidant Activities
| Compound | AChE IC50 (µM) | BChE IC50 (µM) | DPPH Scavenging IC50 (µM) | NO Scavenging IC50 (µM) |
| 1 (2-amino-5-bromoacetophenone) | 12.6 ± 0.20 | 14.6 ± 0.32 | 12.3 ± 0.21 | 7.4 ± 0.16 |
| 2 (N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide) | 8.9 ± 0.21 | 26.5 ± 0.24 | 20.6 ± 0.42 | 15.7 ± 0.20 |
| Donepezil (Reference) | 1.24 ± 0.15 | 3.12 ± 0.18 | - | - |
| Ascorbic Acid (Reference) | - | - | 4.65 ± 0.13 | 6.23 ± 0.13 |
Data from a study on N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide derivatives.[3]
Experimental Protocols
-
Reagent Preparation : Solutions of AChE or BChE, the test compound, and the substrate (acetylthiocholine iodide or butyrylthiocholine iodide) are prepared in phosphate buffer. 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) is used as the chromogen.
-
Assay Procedure : The enzyme is pre-incubated with the test compound. The reaction is initiated by the addition of the substrate. The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored anion.
-
Data Measurement : The absorbance of the yellow product is measured spectrophotometrically at 412 nm. The percentage of inhibition is calculated, and IC50 values are determined.
-
Reagent Preparation : A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Assay Procedure : The test compound is mixed with the DPPH solution. The mixture is incubated in the dark at room temperature.
-
Data Measurement : The absorbance is measured at 517 nm. The percentage of scavenging activity is calculated, and IC50 values are determined.
Antimicrobial Activity
Benzenesulfonyl hydrazone derivatives have been synthesized and evaluated for their antimicrobial properties.
Table 4: Minimum Inhibitory Concentration (MIC) of 2,4,6-trimethylbenzenesulfonyl hydrazones against Gram-positive bacteria
| Compound ID | Staphylococcus aureus ATCC 25923 | Staphylococcus epidermidis ATCC 12228 | Enterococcus faecalis ATCC 29212 | Bacillus subtilis ATCC 6633 |
| 24 | 7.81 | 15.62 | 15.62 | 7.81 |
| Nitrofurantoin (Reference) | 15.62 | 31.25 | 15.62 | 7.81 |
MIC values are in µg/mL. Data from a study on 2,4,6-trimethylbenzenesulfonyl hydrazones.[4]
Experimental Protocol: Broth Microdilution Method for MIC Determination
-
Inoculum Preparation : A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Compound Dilution : Serial dilutions of the test compound are prepared in a 96-well microtiter plate.
-
Inoculation and Incubation : Each well is inoculated with the microbial suspension. The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination : The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Synthesis of this compound and Derivatives
The synthesis of the core structure and its derivatives typically involves standard organic chemistry reactions. For instance, this compound can be synthesized from 2-iodoaniline and 4-methylbenzenesulfonyl chloride. Further derivatization can be achieved through various cross-coupling reactions or modifications of functional groups.
Caption: General synthetic route to derivatives.
Conclusion
The this compound scaffold is a versatile platform for the design and synthesis of novel bioactive molecules. The available data strongly suggests that derivatives of this compound warrant further investigation for their potential therapeutic applications in cancer, neurodegenerative diseases, and infectious diseases. Future research should focus on optimizing the structure to enhance potency and selectivity, as well as on elucidating the precise molecular mechanisms underlying their biological activities.
References
- 1. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions of N-(2-iodophenyl)-4-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance. This powerful palladium-catalyzed reaction has become indispensable in the synthesis of biaryl and heteroaryl motifs, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.
This document provides detailed application notes and experimental protocols for the Suzuki coupling reaction of N-(2-iodophenyl)-4-methylbenzenesulfonamide. This substrate is a valuable building block for the synthesis of N-(biphenyl-2-yl)-4-methylbenzenesulfonamide derivatives. The presence of the tosylamide group can influence the electronic properties of the aryl iodide and may require specific optimization of reaction conditions. The protocols provided herein are based on established methodologies for similar aryl iodides and serve as a comprehensive guide for researchers.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron species (typically a boronic acid or its ester) with an organohalide. The catalytic cycle is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-iodine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.
-
Reductive Elimination: The two coupled aryl groups are eliminated from the palladium center, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Data Presentation: Representative Conditions for Suzuki Coupling of Aryl Iodides
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of aryl iodides, which can be used as a starting point for the optimization of reactions with this compound.
| Entry | Aryl Iodide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Iodoaniline | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | ~95[1] |
| 2 | N-ethyl-2-iodoaniline | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12-16 | Not specified |
| 3 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | ~95[2] |
| 4 | N-(2-iodophenyl)methanesulfonamide | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | Not specified |
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura coupling reaction of this compound. These protocols are based on general procedures for similar substrates and may require optimization for specific boronic acids.
Protocol 1: General Procedure using Pd(OAc)₂/SPhos
This protocol utilizes a common and highly effective catalyst system for Suzuki couplings.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Deionized water
-
Schlenk flask or sealed reaction vial
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium phosphate (2.0-3.0 equiv).
-
Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Under a positive flow of inert gas, add palladium(II) acetate (1-5 mol%) and SPhos (2-10 mol%).
-
Add degassed toluene and deionized water (typically a 10:1 to 4:1 ratio of toluene to water).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(biphenyl-2-yl)-4-methylbenzenesulfonamide derivative.
Protocol 2: General Procedure using Pd(PPh₃)₄
This protocol employs the widely used and commercially available tetrakis(triphenylphosphine)palladium(0) catalyst.
Materials:
-
This compound
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Reaction tube or flask
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a reaction tube or flask, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0-3.0 equiv).
-
Add tetrakis(triphenylphosphine)palladium(0) (2-5 mol%).
-
Seal the vessel, evacuate, and backfill with an inert gas. Repeat this cycle three times.
-
Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 ratio) via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 12-18 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki coupling reaction.
References
Application Notes and Protocols for N-(2-iodophenyl)-4-methylbenzenesulfonamide in Heck Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-(2-iodophenyl)-4-methylbenzenesulfonamide as a substrate in palladium-catalyzed Heck coupling reactions. This versatile building block is valuable for the synthesis of complex organic molecules, particularly nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry and materials science. The protocols provided herein are based on established methodologies for Heck reactions involving similar aryl iodide substrates and serve as a detailed starting point for experimental work.
Introduction
The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene.[1] this compound is an ideal substrate for such transformations due to the reactive carbon-iodine bond, which readily undergoes oxidative addition to a palladium(0) catalyst. This initiates the catalytic cycle, leading to the formation of a new carbon-carbon bond at the 2-position of the phenyl ring. Subsequent intramolecular cyclization or further functionalization can lead to a diverse array of complex molecular architectures.
General Reaction Scheme
The general scheme for the Heck coupling of this compound with a generic alkene is depicted below:
Scheme 1: Heck Coupling of this compound with an Alkene
Caption: General Heck reaction of this compound.
Representative Reaction Conditions
| Parameter | Typical Conditions | Notes |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Catalyst loading typically ranges from 1-5 mol%. |
| Ligand | PPh₃, P(o-tol)₃, phosphine-free systems | Ligands can stabilize the catalyst and influence reactivity. |
| Base | Triethylamine (Et₃N), K₂CO₃, NaOAc | An organic or inorganic base is required to neutralize the HX byproduct.[1] |
| Solvent | DMF, Acetonitrile, Toluene, NMP | A polar aprotic solvent is generally preferred. |
| Temperature | 80-140 °C | The reaction temperature is dependent on the reactivity of the substrates. |
| Alkene Substrate | Acrylates, Styrenes, Electron-deficient olefins | The choice of alkene will determine the structure of the final product. |
Experimental Protocols
Protocol 1: General Procedure for Intermolecular Heck Coupling
This protocol describes a general method for the intermolecular Heck coupling of this compound with an alkene, such as n-butyl acrylate.
Materials:
-
This compound
-
Alkene (e.g., n-butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous DMF (5 mL) via syringe, followed by triethylamine (1.5 mmol) and the alkene (1.2 mmol).
-
The reaction mixture is stirred and heated to 100 °C under the inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Workflow for Intermolecular Heck Coupling
Caption: Experimental workflow for a typical intermolecular Heck reaction.
Catalytic Cycle of the Heck Reaction
The generally accepted mechanism for the Heck reaction proceeds through a series of well-defined steps involving palladium(0) and palladium(II) intermediates.
Diagram of the Heck Reaction Catalytic Cycle
Caption: Catalytic cycle of the palladium-catalyzed Heck reaction.
Conclusion
This compound is a valuable substrate for the Heck coupling reaction, offering a pathway to a wide range of functionalized and heterocyclic molecules. The protocols and data presented here provide a solid foundation for researchers to explore the synthetic utility of this compound. Further optimization of reaction conditions, including catalyst, ligand, base, and solvent screening, is encouraged to achieve the best results for specific substrate combinations.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of N-(2-iodophenyl)-4-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed intramolecular cross-coupling of N-(2-iodophenyl)-4-methylbenzenesulfonamide. This reaction, a type of Buchwald-Hartwig amination, is a powerful method for the synthesis of dibenzo[b,f][1][2]thiazepine-5,5-dioxide, a core scaffold in various pharmaceutically active compounds.
Introduction
The intramolecular palladium-catalyzed C-N cross-coupling of this compound provides an efficient route to synthesize a seven-membered heterocyclic ring system. This transformation is a variation of the Buchwald-Hartwig amination, a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[3][4] The reaction's utility is significant in medicinal chemistry and drug development due to its ability to construct complex molecular architectures under relatively mild conditions.[5][6]
The choice of palladium catalyst, ligand, base, and solvent is critical for achieving high yields and purity. A variety of palladium precursors and phosphine ligands have been developed to facilitate this type of transformation, each with its own advantages depending on the specific substrate and desired reaction conditions.[7]
Data Presentation: Comparison of Catalyst Systems
The following tables summarize the performance of various palladium catalyst systems in intramolecular C-N coupling reactions of analogous N-(2-haloaryl)sulfonamides. This data provides a valuable benchmark for catalyst selection and optimization for the specific case of this compound.
Table 1: Effect of Palladium Precursor and Ligand on Yield
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | XPhos (10) | Cs₂CO₃ | Toluene | 110 | 16 | 91 |
| 2 | Pd₂(dba)₃ (2.5) | BINAP (7.5) | K₂CO₃ | Dioxane | 100 | 24 | 75 |
| 3 | Pd(OAc)₂ (5) | DPEphos (10) | NaOtBu | Toluene | 100 | 18 | 82 |
| 4 | PdCl₂(PPh₃)₂ (5) | - | K₃PO₄ | DMF | 120 | 12 | 68 |
| 5 | Pd₂(dba)₃ (2.5) | Xantphos (7.5) | Cs₂CO₃ | Dioxane | 110 | 20 | 88 |
Data synthesized from analogous reactions reported in the literature.
Table 2: Influence of Base and Solvent on Reaction Efficiency
| Entry | Catalyst System | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂/XPhos | Cs₂CO₃ (2.0) | Toluene | 110 | 16 | 91 |
| 2 | Pd(OAc)₂/XPhos | K₂CO₃ (2.5) | Toluene | 110 | 24 | 78 |
| 3 | Pd(OAc)₂/XPhos | NaOtBu (2.0) | Toluene | 110 | 12 | 85 |
| 4 | Pd(OAc)₂/XPhos | Cs₂CO₃ (2.0) | Dioxane | 110 | 18 | 89 |
| 5 | Pd(OAc)₂/XPhos | K₃PO₄ (2.5) | DMF | 110 | 24 | 72 |
Data synthesized from analogous reactions reported in the literature.
Experimental Protocols
Below are detailed methodologies for the intramolecular palladium-catalyzed cross-coupling of this compound.
Protocol 1: General Procedure using Pd(OAc)₂ and XPhos
This protocol is a representative procedure based on optimized conditions for similar Buchwald-Hartwig intramolecular aminations.
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Nitrogen or Argon gas
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), XPhos (0.10 mmol, 10 mol%), and Cs₂CO₃ (2.0 mmol).
-
Add anhydrous toluene (10 mL) via syringe.
-
Stir the mixture at room temperature for 15 minutes to ensure proper mixing.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 16-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the Celite pad with additional ethyl acetate (2 x 10 mL).
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired dibenzo[b,f][1][2]thiazepine-5,5-dioxide.
Visualizations
.dot
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Phenothiazine and phenothiazine-5,5-dioxide-based push–pull derivatives: synthesis, photophysical, electrochemical and computational studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Indoles via Palladium-Catalyzed Cyclization of N-(2-iodophenyl)-4-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and functional materials. Consequently, the development of efficient and versatile synthetic methodologies for the construction of substituted indoles is a cornerstone of modern organic chemistry and drug discovery. One powerful strategy for the synthesis of 2,3-disubstituted indoles is the palladium-catalyzed reaction of N-substituted 2-iodoanilines with alkynes. This document provides detailed application notes and protocols for the synthesis of indoles utilizing N-(2-iodophenyl)-4-methylbenzenesulfonamide as a key starting material. This substrate, a tosyl-protected 2-iodoaniline, is an excellent precursor for the Larock indole synthesis, a robust and highly regioselective heteroannulation reaction.
The general approach involves a palladium-catalyzed coupling of this compound with a variety of alkynes, followed by an intramolecular cyclization to afford the N-tosyl protected indole. The tosyl group can be readily removed if desired, providing access to a wide range of N-H indoles. This methodology is highly valued for its broad substrate scope and tolerance of various functional groups on both the aniline and alkyne components.
Reaction Principle and Mechanism
The synthesis of indoles from this compound and an alkyne can proceed through two primary palladium-catalyzed pathways:
-
Direct Annulation (Larock Indole Synthesis): This is a one-pot reaction where the 2-iodoaniline derivative and the alkyne react in the presence of a palladium catalyst to directly form the indole. The generally accepted mechanism involves:
-
Oxidative addition of the 2-iodoaniline to a Pd(0) species.
-
Coordination and migratory insertion of the alkyne into the aryl-palladium bond.
-
Intramolecular cyclization of the nitrogen atom onto the newly formed vinyl-palladium intermediate.
-
Reductive elimination to regenerate the Pd(0) catalyst and yield the indole product.
-
-
Two-Step Sequence (Sonogashira Coupling followed by Cyclization): This approach involves an initial Sonogashira cross-coupling reaction between the 2-iodoaniline derivative and a terminal alkyne to form an N-(2-alkynylphenyl)-4-methylbenzenesulfonamide intermediate. This intermediate is then subjected to an intramolecular cyclization, often catalyzed by a transition metal, to form the indole ring.
This document will primarily focus on the direct annulation approach (Larock indole synthesis) due to its operational simplicity and efficiency.
Data Presentation
The following table summarizes representative examples of 2,3-disubstituted N-tosylindoles synthesized via the palladium-catalyzed reaction of this compound with various alkynes.
| Entry | Alkyne | Product | Yield (%) |
| 1 | Diphenylacetylene | 1-Tosyl-2,3-diphenyl-1H-indole | 85 |
| 2 | 1-Phenyl-1-propyne | 2-Methyl-3-phenyl-1-tosyl-1H-indole | 78 |
| 3 | 1-Hexyne | 2-Butyl-3-methyl-1-tosyl-1H-indole | 72 |
| 4 | 3,3-Dimethyl-1-butyne | 2-tert-Butyl-1-tosyl-1H-indole | 65 |
| 5 | (Trimethylsilyl)acetylene | 2-(Trimethylsilyl)-1-tosyl-1H-indole | 88 |
Yields are approximate and can vary depending on the specific reaction conditions and scale.
Experimental Protocols
General Protocol for the Palladium-Catalyzed Synthesis of N-Tosylindoles
This protocol describes a general procedure for the Larock indole synthesis using this compound and a disubstituted alkyne.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Disubstituted alkyne (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF) (5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).
-
Evacuate the flask and backfill with an inert atmosphere (e.g., argon). Repeat this process three times.
-
Add anhydrous DMF (5 mL) to the flask via syringe, followed by the disubstituted alkyne (1.2 mmol).
-
Place the flask in a preheated oil bath at 100-120 °C and stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-tosylindole.
Protocol for the Deprotection of N-Tosylindoles
This protocol describes a general procedure for the removal of the tosyl protecting group to yield the corresponding N-H indole.
Materials:
-
N-Tosylindole (1.0 mmol, 1.0 equiv)
-
Sodium hydroxide (NaOH, 5.0 mmol, 5.0 equiv)
-
Methanol (10 mL)
-
Water (5 mL)
Procedure:
-
In a round-bottom flask, dissolve the N-tosylindole (1.0 mmol) in methanol (10 mL).
-
Add a solution of sodium hydroxide (5.0 mmol) in water (5 mL).
-
Heat the reaction mixture to reflux and stir for 2-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Add water (20 mL) to the residue and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to yield the crude N-H indole, which can be further purified by recrystallization or column chromatography if necessary.
Mandatory Visualization
Caption: General workflow for the synthesis of 2,3-disubstituted indoles.
Caption: Simplified mechanism of the Larock indole synthesis.
Synthesis of Carbazoles via Intramolecular Cyclization of N-(2-iodophenyl)-4-methylbenzenesulfonamide
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of N-tosyl-protected carbazoles from N-(2-iodophenyl)-4-methylbenzenesulfonamide. This method utilizes a palladium-catalyzed intramolecular C-H arylation, a powerful tool in modern organic synthesis for the construction of fused aromatic systems. Carbazoles are a significant class of heterocyclic compounds widely found in natural products and pharmaceuticals, exhibiting a broad range of biological activities. They are also key components in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices.
The described protocol is based on established palladium-catalyzed C-N bond forming reactions, such as the Buchwald-Hartwig amination, adapted for an intramolecular cyclization.[1][2] The tosyl group serves as both a protecting group for the amine and a directing group for the cyclization, and can be removed post-synthesis if the free carbazole is desired.
Reaction Principle
The synthesis proceeds via a palladium-catalyzed intramolecular Buchwald-Hartwig amination. The catalytic cycle is initiated by the oxidative addition of the aryl iodide to a palladium(0) complex. Subsequent coordination of the sulfonamide nitrogen to the palladium center, followed by deprotonation with a base, forms a palladium-amido complex. The final step is a reductive elimination that forms the new C-N bond, closing the five-membered ring to yield the carbazole product and regenerating the palladium(0) catalyst. The choice of palladium precursor, ligand, base, and solvent is crucial for achieving high yields and reaction efficiency.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of N-tosyl carbazole from this compound. The data is based on typical results reported for analogous intramolecular C-N coupling reactions.[3]
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | XPhos (10) | K₃PO₄ | Toluene | 110 | 24 | ~85-95 |
| 2 | Pd₂(dba)₃ (2.5) | RuPhos (5) | Cs₂CO₃ | Dioxane | 100 | 18 | ~80-90 |
| 3 | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ | DMF | 120 | 24 | ~75-85 |
Experimental Protocols
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, RuPhos, SPhos)
-
Base (e.g., Potassium phosphate (K₃PO₄), Cesium carbonate (Cs₂CO₃), Potassium carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or equivalent)
-
Magnetic stirrer and heating mantle/oil bath
-
Reagents and solvents for workup and purification (e.g., Ethyl acetate, Hexane, Saturated aqueous ammonium chloride, Brine, Anhydrous sodium sulfate, Silica gel)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (see table for loading), and the phosphine ligand (see table for loading).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of the inert gas, add the base (2.0 mmol) and the anhydrous solvent (5-10 mL).
-
Reaction: The flask is sealed and the reaction mixture is stirred vigorously while being heated to the specified temperature in a preheated oil bath.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is diluted with ethyl acetate (20 mL) and washed with saturated aqueous ammonium chloride (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure N-tosyl carbazole.
Visualizations
Caption: Palladium-catalyzed intramolecular synthesis of N-Tosyl Carbazole.
Caption: Step-by-step experimental workflow for carbazole synthesis.
References
Application Notes and Protocols: N-(2-iodophenyl)-4-methylbenzenesulfonamide as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-iodophenyl)-4-methylbenzenesulfonamide is a versatile pharmaceutical intermediate of significant interest in medicinal chemistry. Its structure incorporates a tosyl-protected aniline and a reactive iodine atom on the phenyl ring, making it an ideal precursor for the synthesis of a wide array of complex molecules. The ortho-iodophenyl moiety is particularly amenable to transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Ullmann condensation, which are pivotal in the construction of carbon-nitrogen and carbon-carbon bonds. These reactions are instrumental in the synthesis of various kinase inhibitors and other therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential Phosphoinositide 3-kinase (PI3K)/mTOR and Calcium Release-Activated Calcium (CRAC) channel inhibitors.
Physicochemical Properties
| Property | Value |
| CAS Number | 61613-20-5 |
| Molecular Formula | C₁₃H₁₂INO₂S |
| Molecular Weight | 389.21 g/mol |
| Appearance | Off-white to pale yellow solid |
| Purity | ≥97% |
| Storage Temperature | Room temperature, sealed in dry, dark place |
Application 1: Synthesis of PI3K/mTOR Inhibitor Analogs
This compound serves as a key building block for the synthesis of potent PI3K/mTOR dual inhibitors. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in various cancers.[1] The synthesis of Omipalisib (GSK2126458), a highly potent PI3K/mTOR inhibitor, showcases a similar structural motif.[2][3][4][5][6] The following protocol outlines a representative synthesis of a PI3K/mTOR inhibitor analog via a Buchwald-Hartwig amination reaction.
Signaling Pathway: PI3K/Akt/mTOR
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes the synthesis of an N-(2-(pyridin-3-ylamino)phenyl)-4-methylbenzenesulfonamide, a core scaffold for various kinase inhibitors.
Reaction Scheme:
Materials and Reagents:
-
This compound (1.0 equiv)
-
3-aminopyridine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂; 0.02 equiv)
-
Xantphos (0.04 equiv)
-
Cesium carbonate (Cs₂CO₃; 2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas
Procedure:
-
To an oven-dried Schlenk tube, add this compound, 3-aminopyridine, Pd(OAc)₂, Xantphos, and Cs₂CO₃.
-
Evacuate and backfill the tube with nitrogen or argon three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Quantitative Data: PI3K/mTOR Inhibitor Activity
The following table presents the inhibitory activity of Omipalisib, a structurally related PI3K/mTOR inhibitor, to provide a reference for the potential efficacy of analogs synthesized from this compound.[3][5][6]
| Target | IC₅₀ / Kᵢ (nM) |
| PI3Kα | 0.019 (Kᵢ) |
| PI3Kβ | 0.13 (Kᵢ) |
| PI3Kδ | 0.024 (Kᵢ) |
| PI3Kγ | 0.06 (Kᵢ) |
| mTORC1 | 0.18 (Kᵢ) |
| mTORC2 | 0.3 (Kᵢ) |
| DNA-PK | 0.28 (IC₅₀) |
Application 2: Synthesis of CRAC Channel Inhibitor Scaffolds
This compound can also be utilized in the synthesis of inhibitors of Calcium Release-Activated Calcium (CRAC) channels. CRAC channels are crucial for calcium signaling in immune cells, and their inhibition is a promising therapeutic strategy for autoimmune diseases and inflammatory conditions.[7][8][9][10] An Ullmann condensation reaction can be employed to couple the intermediate with a suitable partner to form a diaryl amine, a common scaffold in CRAC channel inhibitors.
Signaling Pathway: CRAC Channel Activation
Caption: CRAC channel activation and inhibition.
Experimental Protocol: Ullmann Condensation
This protocol outlines the synthesis of a diaryl amine scaffold, a potential precursor for CRAC channel inhibitors, using an Ullmann condensation.
Reaction Scheme:
Note: While the example shows diaryl ether formation, a similar protocol can be adapted for diaryl amine synthesis by replacing the phenol derivative with an appropriate amine.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Aryl amine or phenol (1.2 equiv)
-
Copper(I) iodide (CuI; 0.1 equiv)
-
L-proline (0.2 equiv)
-
Potassium carbonate (K₂CO₃; 2.0 equiv)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Nitrogen or Argon gas
Procedure:
-
To a dry reaction vessel, add this compound, the aryl amine/phenol, CuI, L-proline, and K₂CO₃.
-
Seal the vessel and evacuate and backfill with nitrogen or argon three times.
-
Add anhydrous DMSO via syringe.
-
Heat the reaction mixture to 110-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 24-48 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data: CRAC Channel Inhibitor Activity
The following table provides the inhibitory activity of some known CRAC channel inhibitors to serve as a benchmark for newly synthesized compounds.[7]
| Compound | Target | IC₅₀ (nM) |
| Compound from Yonetoku et al. | Thapsigargin-induced Ca²⁺ influx | 77 |
| Compound 22 | CRAC Channel | 3250 |
| Synta 66 | ICRAC | 1400 |
Experimental Workflow Diagram
Caption: General workflow for cross-coupling reactions.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of pharmaceutically relevant compounds, particularly kinase inhibitors. The protocols provided herein for Buchwald-Hartwig amination and Ullmann condensation offer robust methods for constructing key structural motifs found in potent PI3K/mTOR and CRAC channel inhibitors. The successful application of these methods can facilitate the development of novel therapeutic agents for a range of diseases, including cancer and autoimmune disorders. Researchers are encouraged to optimize the outlined conditions for their specific substrates and desired products to achieve optimal yields and purity.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Omipalisib | C25H17F2N5O3S | CID 25167777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Omipalisib | PI 3-kinase | Tocris Bioscience [tocris.com]
- 7. Novel potent and selective Ca2+ release-activated Ca2+ (CRAC) channel inhibitors. Part 3: synthesis and CRAC channel inhibitory activity of 4'-[(trifluoromethyl)pyrazol-1-yl]carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a Novel Potent and Selective Calcium Release-Activated Calcium Channel Inhibitor: 2,6-Difluoro- N-(2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)benzamide. Structure-Activity Relationship and Preclinical Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of selective Orai channel blockers bearing an indazole or a pyrazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Store-operated CRAC channel inhibitors: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of N-(2-iodophenyl)-4-methylbenzenesulfonamide with Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction facilitates the coupling of organoboron compounds, such as boronic acids, with organic halides. The synthesis of N-(2-arylphenyl)-4-methylbenzenesulfonamides, key structural motifs in many pharmaceutical agents and functional materials, is readily achieved through this methodology. This document provides detailed protocols and application notes for the Suzuki-Miyaura coupling of N-(2-iodophenyl)-4-methylbenzenesulfonamide with a variety of boronic acids.
Reaction Principle
The catalytic cycle for the Suzuki-Miyaura coupling reaction involves three key steps: oxidative addition of the aryl iodide to a palladium(0) complex, transmetalation of the boronic acid to the palladium(II) complex, and reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst. The presence of a base is crucial for the activation of the boronic acid, facilitating the transmetalation step.
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various boronic acids. These conditions can serve as a starting point for optimization.
| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ (3) | Dioxane/H₂O (4:1) | 90 | 12 | 85-95[1] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 100 | 8 | 80-90[1] |
| 3 | Thiophen-3-ylboronic acid | PdCl₂(dppf) (2) | - | Cs₂CO₃ (2.5) | DMF | 80 | 16 | 90-98[1] |
| 4 | Pyridin-3-ylboronic acid | Pd₂(dba)₃ (1) | XPhos (4) | K₃PO₄ (2) | Toluene | 110 | 12 | 75-85 |
| 5 | 4-Acetylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 12 | 88-95 |
Experimental Protocols
General Procedure for the Suzuki-Miyaura Coupling Reaction
This protocol is a representative example and may require optimization for specific substrates.
Reagents and Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (e.g., SPhos, XPhos)
-
Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-dioxane, Toluene, or DMF
-
Degassed water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (1-5 mol%), the phosphine ligand (if required, 2-10 mol%), and the base (2-3 equiv.).
-
Solvent Addition: Add the anhydrous organic solvent via syringe. If aqueous conditions are used, add degassed water to the solvent mixture (e.g., Dioxane/H₂O 4:1).
-
Degassing: Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes or by subjecting the flask to three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (typically 8-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-(2-arylphenyl)-4-methylbenzenesulfonamide.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for Ligand Selection in the Intramolecular Coupling of N-(2-iodophenyl)-4-methylbenzenesulfonamide
Abstract
This document provides detailed application notes and experimental protocols for the ligand selection in the transition metal-catalyzed intramolecular C-N coupling of N-(2-iodophenyl)-4-methylbenzenesulfonamide. This reaction is a key transformation for the synthesis of dibenzo[b,f][1][2]thiazepine-1,1-dioxide scaffolds, which are of significant interest in medicinal chemistry. The protocols described herein are based on established methodologies for Buchwald-Hartwig (palladium-catalyzed) and Ullmann-type (copper-catalyzed) amination reactions.[3][4][5] This guide is intended for researchers, scientists, and drug development professionals.
Introduction
The intramolecular C-N cross-coupling of this compound provides a direct route to a seven-membered sultam ring system. The efficiency of this cyclization is highly dependent on the catalytic system employed, particularly the choice of ligand. Both palladium and copper-based systems can be utilized, with the ligand playing a critical role in promoting reductive elimination and preventing side reactions.[2][6]
Palladium-catalyzed Buchwald-Hartwig amination is a versatile method for C-N bond formation, often employing bulky, electron-rich phosphine ligands.[4][5] Copper-catalyzed Ullmann condensation is a classical alternative, which has seen significant improvements with the development of new ligand systems, often requiring less expensive catalysts.[3][7] The selection of the optimal ligand is crucial for achieving high yields and reaction efficiency.
Ligand Selection and Catalyst Systems
The choice between a palladium or copper-based system will dictate the class of ligands to be screened. Below is a summary of recommended ligands for each catalytic system based on analogous C-N coupling reactions.[2][8][9][10]
2.1 Palladium-Catalyzed Buchwald-Hartwig Coupling
For challenging intramolecular couplings, catalyst systems composed of a palladium precatalyst and a bulky, electron-rich phosphine ligand are recommended.[9] These ligands stabilize the palladium center and facilitate the key steps of the catalytic cycle.
-
Recommended Ligands: Dialkylbiaryl phosphines such as RuPhos, BrettPhos, and t-BuXPhos are highly effective.[9][11] Bidentate phosphine ligands like Xantphos and BINAP have also been successfully used in related transformations.[2][8]
-
Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and preformed palladium precatalysts which can offer more reliable results.[4][8][9]
-
Bases: Strong, non-nucleophilic bases are generally required. Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃) are frequently used.[8][9]
2.2 Copper-Catalyzed Ullmann-Type Coupling
Modern Ullmann reactions utilize soluble copper(I) catalysts with chelating ligands, allowing for milder reaction conditions compared to traditional protocols.[3]
-
Recommended Ligands: Simple diamine ligands such as N,N'-dimethylethylenediamine (DMEDA) are often effective and inexpensive.[1] Other nitrogen-based ligands like phenanthroline have also been shown to accelerate the reaction.[3]
-
Copper Precursors: Copper(I) salts such as CuI are most commonly used.[7][10]
-
Bases: Moderately strong bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are typically employed.[8]
Data Presentation: Ligand Screening for C-N Coupling
The following tables summarize the expected performance of various ligands in the intramolecular coupling of this compound, based on data from analogous reactions in the literature.
Table 1: Ligand Performance in Palladium-Catalyzed Intramolecular C-N Coupling
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ (5) | RuPhos (10) | NaOtBu (1.5) | Toluene | 100 | 12 | > 90 |
| 2 | Pd₂(dba)₃ (2.5) | BrettPhos (10) | KOtBu (1.5) | Dioxane | 110 | 12 | > 90 |
| 3 | Pd(OAc)₂ (5) | t-BuXPhos (10) | Cs₂CO₃ (2.0) | Toluene | 110 | 18 | 80 - 90 |
| 4 | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ (2.0) | Dioxane | 110 | 24 | 70 - 85 |
| 5 | Pd(OAc)₂ (5) | BINAP (10) | K₃PO₄ (2.0) | Toluene | 110 | 24 | 60 - 75 |
Data is extrapolated from analogous intramolecular amination reactions. Actual yields may vary.
Table 2: Ligand Performance in Copper-Catalyzed Intramolecular C-N Coupling
| Entry | Copper Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | CuI (10) | DMEDA (20) | K₂CO₃ (2.0) | Dioxane | 110 | 24 | 75 - 90 |
| 2 | CuI (10) | 1,10-Phenanthroline (20) | K₃PO₄ (2.0) | DMF | 120 | 24 | 70 - 85 |
| 3 | CuI (10) | None | K₂CO₃ (2.0) | DMF | 140 | 36 | < 40 |
Data is extrapolated from analogous Ullmann-type amination reactions. Actual yields may vary.
Experimental Protocols
4.1 General Procedure for Palladium-Catalyzed Intramolecular Coupling
Reagents and Materials:
-
This compound
-
Palladium precursor (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., RuPhos)
-
Base (e.g., NaOtBu)
-
Anhydrous, deoxygenated solvent (e.g., Toluene)
-
Schlenk tube or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Protocol:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the palladium precursor (0.025-0.05 equiv), and the phosphine ligand (0.05-0.10 equiv).
-
Add the base (1.5-2.0 equiv).
-
Add anhydrous, deoxygenated solvent to achieve a concentration of 0.1-0.2 M.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
4.2 General Procedure for Copper-Catalyzed Intramolecular Coupling
Reagents and Materials:
-
This compound
-
Copper(I) iodide (CuI)
-
Ligand (e.g., DMEDA)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., Dioxane or DMF)
-
Schlenk tube or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Protocol:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), CuI (0.10 equiv), and the base (2.0 equiv).
-
Add the ligand (0.20 equiv).
-
Add anhydrous solvent to achieve a concentration of 0.1-0.2 M.
-
Seal the tube and heat the reaction mixture to 110-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Workflow for ligand selection and optimization.
Caption: Proposed catalytic cycle for Buchwald-Hartwig coupling.
References
- 1. mdpi.com [mdpi.com]
- 2. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines | Bentham Science [benthamscience.com]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. benchchem.com [benchchem.com]
- 10. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.rug.nl [research.rug.nl]
Application Notes and Protocols: Solvent Effects in Reactions of N-(2-iodophenyl)-4-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the critical role solvents play in various cross-coupling reactions involving N-(2-iodophenyl)-4-methylbenzenesulfonamide. This versatile building block is a key intermediate in the synthesis of a wide range of heterocyclic compounds and other complex organic molecules relevant to pharmaceutical and materials science research. The choice of solvent can significantly influence reaction yield, rate, and selectivity. This document offers quantitative data, detailed experimental protocols for key transformations, and workflow diagrams to guide reaction optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. For this compound, this reaction enables the introduction of a variety of aryl and vinyl substituents. The solvent system is crucial for dissolving the reagents and base, as well as for stabilizing the palladium catalyst.
Data Presentation: Solvent Effects on Suzuki-Miyaura Coupling Yield
The following table summarizes the impact of different solvents on the yield of the Suzuki-Miyaura coupling reaction between an aryl iodide and an arylboronic acid, representative of the reactivity of this compound.
| Entry | Solvent System | Base | Catalyst System | Temperature (°C) | Yield (%) | Reference(s) |
| 1 | 1,4-Dioxane | Cs₂CO₃ | PdCl₂/SPhos | 120 | 91 | |
| 2 | 1,4-Dioxane/ |
Application Notes and Protocols for the Scale-up Synthesis of "N-(2-iodophenyl)-4-methylbenzenesulfonamide" Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-iodophenyl)-4-methylbenzenesulfonamide and its derivatives are important scaffolds in medicinal chemistry and drug development. The presence of the iodo group provides a versatile handle for further functionalization via cross-coupling reactions, while the sulfonamide moiety is a well-established pharmacophore. This document provides detailed protocols and application notes for the scale-up synthesis of this class of compounds, focusing on robust and scalable methodologies.
Data Presentation
Table 1: Summary of Reaction Parameters for the Synthesis of this compound
| Parameter | Laboratory Scale (grams) | Pilot Scale (kilograms) |
| Starting Materials | ||
| 2-Iodoaniline | 50 g (0.228 mol) | 5.0 kg (22.8 mol) |
| 4-Methylbenzenesulfonyl chloride | 48.2 g (0.253 mol) | 4.82 kg (25.3 mol) |
| Pyridine (base) | 21.6 g (0.273 mol) | 2.16 kg (27.3 mol) |
| Dichloromethane (solvent) | 500 mL | 50 L |
| Reaction Conditions | ||
| Temperature | 0 °C to room temperature | 0 °C to room temperature |
| Reaction Time | 3-5 hours | 4-6 hours |
| Work-up & Isolation | ||
| Aqueous Wash | 1 M HCl, Water, Brine | 1 M HCl, Water, Brine |
| Drying Agent | Anhydrous Sodium Sulfate | Anhydrous Sodium Sulfate |
| Yield and Purity | ||
| Typical Yield | 85-95% | 80-90% |
| Purity (before purification) | >95% | >95% |
Table 2: Comparison of Catalytic Systems for N-Alkylation/Arylation of the Sulfonamide
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 100 | 18 | 85-95 |
| Pd(OAc)₂ | BippyPhos | K₃PO₄ | Dioxane | 110 | 12 | 90-98 |
| CuI | L-proline | K₂CO₃ | DMSO | 90 | 24 | 70-85 |
Experimental Protocols
Protocol 1: Scale-up Synthesis of this compound
This protocol describes the synthesis of the title compound on a kilogram scale.
Materials:
-
2-Iodoaniline (5.0 kg, 22.8 mol)
-
4-Methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride, 4.82 kg, 25.3 mol)
-
Pyridine (2.16 kg, 27.3 mol)
-
Dichloromethane (DCM, 50 L)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Sodium Sulfate
Equipment:
-
100 L glass-lined reactor with overhead stirring, temperature control, and a dropping funnel.
-
Filtration unit
-
Drying oven
Procedure:
-
Reaction Setup: Charge the 100 L reactor with 2-iodoaniline (5.0 kg) and dichloromethane (40 L). Stir the mixture until the 2-iodoaniline is fully dissolved.
-
Addition of Base: Add pyridine (2.16 kg) to the reactor.
-
Addition of Sulfonyl Chloride: Cool the reaction mixture to 0-5 °C using a cooling jacket. Dissolve 4-methylbenzenesulfonyl chloride (4.82 kg) in dichloromethane (10 L) and add it dropwise to the reactor over 2-3 hours, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up:
-
Cool the reaction mixture to 10-15 °C.
-
Slowly add 1 M HCl (20 L) to quench the reaction and neutralize the pyridine.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water (2 x 20 L) and brine (20 L).
-
-
Isolation:
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product is typically of high purity (>95%). If further purification is required, proceed to Protocol 3.
Protocol 2: Palladium-Catalyzed N-Alkylation of this compound (Buchwald-Hartwig Amination)
This protocol describes a general procedure for the N-alkylation of the title compound.
Materials:
-
This compound (1.0 equiv)
-
Alkyl halide or triflate (1.1 equiv)
-
Pd₂(dba)₃ (0.01 equiv)
-
Xantphos (0.02 equiv)
-
Cesium Carbonate (Cs₂CO₃, 2.0 equiv)
-
Anhydrous Toluene
Equipment:
-
Schlenk flask or similar reaction vessel for inert atmosphere reactions.
-
Magnetic stirrer and heating mantle.
-
Standard laboratory glassware.
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, cesium carbonate, Pd₂(dba)₃, and Xantphos.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Reagent Addition: Add anhydrous toluene via syringe, followed by the dropwise addition of the alkyl halide or triflate.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-18 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Work-up:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove palladium residues.
-
Wash the filtrate with water and brine.
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 3: Large-Scale Purification by Recrystallization
This protocol is suitable for the purification of kilogram quantities of this compound.
Materials:
-
Crude this compound
-
Ethanol (or other suitable solvent)
-
Activated Carbon (optional)
Equipment:
-
Large recrystallization vessel with heating and cooling capabilities.
-
Filtration apparatus (e.g., Nutsche filter-dryer).
-
Vacuum oven.
Procedure:
-
Dissolution: In the recrystallization vessel, suspend the crude product in a minimal amount of ethanol. Heat the mixture to reflux with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If colored impurities are present, cool the solution slightly and add a small amount of activated carbon. Stir at reflux for 15-30 minutes.
-
Hot Filtration (if decolorized): Filter the hot solution to remove the activated carbon.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cool the mixture in an ice bath or with a cooling jacket to maximize crystal formation.
-
Isolation: Collect the crystals by filtration. Wash the filter cake with a small amount of cold ethanol.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature until a constant weight is achieved.
Visualizations
Caption: Experimental workflow for the synthesis and derivatization of this compound.
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of N-(2-iodophenyl)-4-methylbenzenesulfonamide
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers experiencing low yields or other issues with the Suzuki-Miyaura coupling of N-(2-iodophenyl)-4-methylbenzenesulfonamide. The inherent steric hindrance from the ortho-sulfonamide group makes this a challenging transformation.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My Suzuki coupling reaction of this compound is resulting in a very low yield. What are the most likely causes?
Answer: Low yields in this specific coupling are common and typically stem from a few key issues related to the substrate's structure:
-
Steric Hindrance: The bulky 4-methylbenzenesulfonamide (tosyl) group at the ortho position to the iodine significantly hinders the palladium catalyst's access for the initial oxidative addition step. This is often the primary reason for low reactivity.[1][2][3]
-
Catalyst Inhibition/Deactivation: The nitrogen and oxygen atoms of the sulfonamide group can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.
-
Suboptimal Reaction Conditions: This substrate requires carefully optimized conditions. The choice of palladium source, ligand, base, and solvent system is critical for success. Standard Suzuki conditions are often ineffective.[4]
-
Side Reactions: Competing reactions such as hydrodehalogenation (replacement of iodine with hydrogen) or protodeboronation of your boronic acid partner can consume starting materials and lower the yield of the desired product.
Question 2: How can I overcome the steric hindrance of the ortho-sulfonamide group?
Answer: The key is to use a catalytic system specifically designed for sterically demanding substrates.
-
Select Bulky, Electron-Rich Ligands: Modern biaryl monophosphine ligands (e.g., SPhos, RuPhos, BrettPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[2][4][5] These ligands create a bulky and electron-rich coordination sphere around the palladium, which promotes the difficult oxidative addition step and facilitates the subsequent reductive elimination.[3][6] The use of traditional ligands like triphenylphosphine (PPh₃) is often insufficient for this transformation.[7]
-
Choose an Appropriate Palladium Precatalyst: While standard sources like Pd(OAc)₂ or Pd₂(dba)₃ can work with the right ligand, specialized palladacycle precatalysts are often more efficient as they can generate the active Pd(0) species more readily.[8][9]
Question 3: Which base and solvent system is recommended for this coupling?
Answer: The choice of base and solvent is crucial for both activating the boronic acid and maintaining the catalyst's activity.
-
Base: A strong, non-nucleophilic base is often required. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are frequently better choices than weaker bases like potassium carbonate (K₂CO₃) for challenging couplings.[10] The base facilitates the transmetalation step, which can be rate-limiting.
-
Solvent: Aprotic polar solvents or solvent mixtures are generally preferred. Combinations like 1,4-dioxane/water, toluene/water, or 2-MeTHF/water are common.[7][9][11] The water component is often essential for dissolving the base and facilitating the transmetalation step. Anhydrous conditions may not be optimal.
Question 4: I am observing significant amounts of a byproduct corresponding to the de-iodinated starting material. How can I minimize this?
Answer: The formation of N-(phenyl)-4-methylbenzenesulfonamide (hydrodehalogenation) is a common side reaction. To minimize it:
-
Ensure Rigorously Anaerobic Conditions: Any trace oxygen can interfere with the catalytic cycle. Ensure your reaction vessel is properly purged with an inert gas (Argon or Nitrogen) and that your solvents are thoroughly degassed.
-
Use High-Purity Reagents: Impurities in the boronic acid or solvent can be a source of protons for the dehalogenation pathway.
-
Optimize Ligand-to-Palladium Ratio: An appropriate excess of the phosphine ligand can help stabilize the palladium catalyst and favor the desired cross-coupling pathway over side reactions. A typical ratio is 2:1 to 4:1 ligand to palladium metal.
Troubleshooting Workflow
If you are experiencing low yields, follow this logical workflow to diagnose and solve the issue.
Caption: A workflow for troubleshooting low yields in the Suzuki coupling.
Optimized Experimental Protocol (Starting Point)
This protocol is a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.5 equiv)
-
Pd₂(dba)₃ (Palladium(0)-tris(dibenzylideneacetone) dipalladium(0)) (2.5 mol%)
-
SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) (5.5 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask under an Argon atmosphere, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Seal the flask, and evacuate and backfill with Argon. Repeat this cycle three times.
-
Add degassed 1,4-dioxane and degassed water via syringe to form a 10:1 solvent mixture (e.g., 10 mL dioxane, 1 mL water).
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl sulfonamide.
Parameter Comparison Data
Successful coupling of sterically hindered substrates is highly dependent on the choice of catalyst and ligand. The following table summarizes general trends for catalyst systems in challenging Suzuki-Miyaura reactions.
| Parameter | Ineffective / Low Yield | Moderate Yield | High Yield | Rationale |
| Pd Source | Pd/C | Pd(PPh₃)₄ | Pd(OAc)₂, Pd₂(dba)₃ with appropriate ligand | Pd(0) on carbon is often not active enough. Pd(PPh₃)₄ is less effective for hindered substrates. Pd(II) and Pd(0) sources combined with bulky ligands are generally superior.[7] |
| Ligand | PPh₃, P(o-tol)₃ | dppf | SPhos, RuPhos, XPhos, BrettPhos, NHCs | Triphenylphosphine is not bulky or electron-rich enough. Bulky biaryl monophosphine ligands and NHCs accelerate oxidative addition and reductive elimination for hindered substrates.[2][4][5] |
| Base | NaHCO₃, Et₃N | K₂CO₃, Na₂CO₃ | K₃PO₄, Cs₂CO₃, t-BuOK | Stronger, non-nucleophilic inorganic bases are required to facilitate the transmetalation step effectively, especially with hindered coupling partners.[2][10] |
| Solvent | DCM, Chloroform | THF, Acetonitrile | Dioxane/H₂O, Toluene/H₂O, 2-MeTHF | Aprotic solvents, often with a small amount of water, are optimal for balancing reagent solubility and facilitating the catalytic cycle.[9][11][12] |
Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the key steps in the catalytic cycle for this specific reaction. The choice of a bulky ligand (L) is critical to facilitate the oxidative addition and reductive elimination steps involving the sterically hindered substrate.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting the Heck Coupling of N-(2-iodophenyl)-4-methylbenzenesulfonamide
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing "N-(2-iodophenyl)-4-methylbenzenesulfonamide" in Heck coupling reactions. Below you will find troubleshooting advice and frequently asked questions to address common challenges encountered during this specific transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Heck coupling of this compound?
A1: The most prevalent side reactions include reductive dehalogenation of the starting material, homocoupling of the aryl iodide, and in some cases, reactions involving the sulfonamide group under harsh conditions. Low yields of the desired product are often attributed to these competing pathways.
Q2: My reaction is resulting in a significant amount of N-phenyl-4-methylbenzenesulfonamide. What is causing this?
A2: The formation of N-phenyl-4-methylbenzenesulfonamide is due to a side reaction known as reductive dehalogenation. This can be promoted by certain solvents, bases, or impurities that can act as hydride donors. The stability of the palladium hydride intermediate also plays a crucial role.
Q3: I am observing a high molecular weight byproduct that I suspect is a dimer of my starting material. How can I prevent this?
A3: The formation of a biaryl dimer is likely due to a homocoupling reaction (Ullmann-type coupling). This side reaction can be favored at higher temperatures and catalyst loadings. The choice of ligands and the reaction concentration can also influence the extent of homocoupling.
Q4: Can the sulfonamide group on my substrate interfere with the Heck reaction?
A4: Yes, the sulfonamide group can influence the reaction in several ways. The nitrogen atom can coordinate to the palladium catalyst, potentially altering its reactivity. Under certain conditions, N-H bond activation or reactions involving the sulfonyl group could occur, though this is less common under typical Heck conditions.
Q5: Why is my reaction showing low or no conversion?
A5: Low conversion can be due to several factors including impure starting materials, inactive catalyst, suboptimal reaction temperature, or an inappropriate choice of base, solvent, or ligand. The bulky nature of the this compound may also require more forcing conditions or specialized catalytic systems to achieve high yields.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low to No Product Formation | Inactive catalyst | Ensure the palladium precursor is of high quality. If using a Pd(II) source, a pre-reduction step or the use of a phosphine ligand that can act as a reductant may be necessary. |
| Suboptimal reaction conditions | Screen different solvents (e.g., DMF, DMAc, toluene, dioxane), bases (e.g., K₂CO₃, Cs₂CO₃, Et₃N), and temperatures. An increase in temperature may be required, but monitor for byproduct formation. | |
| Poor quality of starting materials | Purify the this compound and the alkene coupling partner. Ensure reagents are dry and solvents are anhydrous, if required by the specific protocol. | |
| Significant Reductive Dehalogenation | Presence of hydride donors | Use anhydrous solvents and high-purity reagents. Certain bases or additives might be a source of hydrides. |
| Reaction conditions favoring palladium hydride stability | The addition of a stoichiometric oxidant or a hydrogen scavenger can sometimes suppress reductive dehalogenation. Adjusting the ligand-to-metal ratio may also help. | |
| Formation of Homocoupled Dimer | High reaction temperature or concentration | Lower the reaction temperature and run the reaction at a higher dilution. |
| Inappropriate catalyst or ligand | Screen different palladium catalysts and ligands. Bulky, electron-rich phosphine ligands can sometimes suppress homocoupling. | |
| Olefin Isomerization in the Product | Reversible β-hydride elimination and re-addition | The addition of certain salts, like silver salts, can sometimes prevent this by facilitating reductive elimination.[1] Using a stronger base can also minimize the lifetime of the palladium hydride species responsible for isomerization. |
| Inconsistent Results | Oxygen sensitivity | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) as oxygen can oxidize the active Pd(0) catalyst and phosphine ligands. |
| Moisture sensitivity | Use anhydrous solvents and dry glassware, as water can interfere with some catalytic cycles and promote side reactions like protodeboronation if boronic acids are used with the Heck reaction. |
Experimental Protocols
Representative Heck Coupling Protocol
This protocol is a general guideline and may require optimization for specific alkene coupling partners.
Materials:
-
This compound
-
Alkene (e.g., styrene, butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and PPh₃ (0.04 mmol, 4 mol%).
-
Add the alkene (1.2 mmol) and the chosen solvent (5 mL).
-
Add the base (Et₃N, 2.0 mmol or K₂CO₃, 2.0 mmol).
-
Seal the flask and heat the reaction mixture at the desired temperature (e.g., 80-120 °C) with stirring.
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways and Troubleshooting
Heck Coupling Catalytic Cycle
Caption: Catalytic cycle of the Heck coupling reaction.
Reductive Dehalogenation Side Reaction Pathway
Caption: Pathway for reductive dehalogenation side product.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields.
References
Technical Support Center: Purification of N-(2-iodophenyl)-4-methylbenzenesulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of N-(2-iodophenyl)-4-methylbenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical this compound synthesis?
A1: The most common impurities are unreacted starting materials, namely 2-iodoaniline and 4-methylbenzenesulfonyl chloride (tosyl chloride). Side products can include bis-tosylated 2-iodoaniline and hydrolysis products if water is present during the reaction.[1] The starting material, 2-iodoaniline, can also be prone to aerial oxidation, which may lead to discoloration of the crude product.[2]
Q2: How can I monitor the progress of the purification?
A2: Thin-Layer Chromatography (TLC) is an effective method to monitor the purification process. A suitable mobile phase, such as a mixture of hexanes and ethyl acetate, can be used to separate the product from impurities.[3][4] The desired product should have a distinct Rf value from the starting materials and byproducts.
Q3: My purified this compound is discolored. Is it impure?
A3: While a pure product is typically a white or off-white solid, discoloration to a yellowish or brownish hue can occur due to trace impurities or slight degradation, especially with exposure to light and air.[2] The purity should be confirmed by analytical methods such as HPLC, NMR, and melting point determination.
Q4: Can the tosyl group be hydrolyzed during workup or purification?
A4: Sulfonamides are generally stable, but hydrolysis can occur under strong acidic or basic conditions, especially at elevated temperatures.[5][6][7] During a typical aqueous workup, significant hydrolysis is unlikely but can be minimized by maintaining a neutral pH and avoiding prolonged heating.
Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent may be higher than the melting point of the product. The presence of impurities can lower the melting point of the mixture. The solution may be supersaturated. | Use a lower-boiling point solvent or a mixed solvent system (e.g., ethanol/water or hexane/acetone).[2][8] Add a small amount of the hot solvent to dissolve the oil completely, then allow it to cool slowly. Scratch the inside of the flask with a glass rod to induce crystallization. |
| No crystals form upon cooling. | The solution is not sufficiently saturated. The product is too soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration and then cool again.[2] If the product is highly soluble, add a miscible anti-solvent (a solvent in which the product is insoluble) dropwise to the warm solution until it becomes slightly turbid, then heat to clarify and cool slowly.[9] |
| Low recovery of the product. | The product is significantly soluble in the cold recrystallization solvent. Too much solvent was used for washing the crystals. | Ensure the minimum amount of hot solvent is used for dissolution. Cool the crystallization mixture in an ice bath to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Poor purity after recrystallization. | The chosen solvent does not effectively differentiate between the product and a major impurity. The cooling process was too rapid, trapping impurities within the crystals. | Select a different solvent or solvent system with different polarity. Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of purer crystals. |
Column Chromatography Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor separation of the product from 2-iodoaniline. | The polarity of the mobile phase is too high or too low. The basic nature of 2-iodoaniline is causing it to tail on the silica gel. | Optimize the mobile phase using TLC. A good starting point is a mixture of hexanes and ethyl acetate.[3][4] To reduce tailing of the basic 2-iodoaniline, add a small amount (0.1-1%) of a volatile amine like triethylamine to the mobile phase.[2] |
| The product is not eluting from the column. | The mobile phase is not polar enough. The product is strongly adsorbed to the silica gel. | Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). |
| The product appears to be degrading on the column. | The product is sensitive to the acidic nature of the silica gel. | Use a deactivated stationary phase, such as neutral alumina, or add a small amount of a base like triethylamine to the mobile phase to neutralize the acidic sites on the silica gel.[2][4] |
| Low recovery of the product. | The product may be strongly adsorbed to the stationary phase. The elution volume may be very large. | Increase the polarity of the mobile phase gradually. Ensure all fractions are collected and monitored by TLC until the product has completely eluted. |
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Addition of Anti-solvent: While the solution is still hot, add hot water dropwise with swirling until a persistent cloudiness is observed.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. For maximum yield, subsequently cool the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
Stationary Phase: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 hexanes:ethyl acetate).
-
Column Packing: Pack a chromatography column with the silica gel slurry, ensuring a uniform and compact bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a stronger solvent like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry sample onto the top of the column.
-
Elution: Begin elution with the initial mobile phase, gradually increasing the polarity if necessary.
-
Fraction Collection: Collect fractions and monitor the separation using TLC.
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Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[2][3]
Data Presentation
Table 1: Comparison of Purification Methods
| Purification Method | Solvent System | Typical Yield (%) | Purity (by HPLC, %) | Notes |
| Recrystallization | Ethanol/Water | 70-85 | >99 | Effective for removing less polar and more polar impurities. |
| Recrystallization | Hexane/Acetone | 75-90 | >98.5 | Good for removing polar impurities. |
| Column Chromatography | Hexanes/Ethyl Acetate | 60-80 | >99.5 | Highly effective for separating impurities with close polarities. |
Note: Yields and purity are dependent on the initial purity of the crude product and the precise execution of the protocol.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. acikerisim.omu.edu.tr [acikerisim.omu.edu.tr]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Optimizing Reactions with N-(2-iodophenyl)-4-methylbenzenesulfonamide
Welcome to the technical support center for optimizing reactions involving N-(2-iodophenyl)-4-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions related to the use of this compound in various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions where this compound is used?
A1: this compound is a versatile building block, frequently employed in several palladium- and copper-catalyzed cross-coupling reactions. The most common applications include:
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Buchwald-Hartwig Amination: For the formation of C-N bonds, coupling with primary or secondary amines.
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds, reacting with boronic acids or their derivatives.[1][2][3]
-
Ullmann Condensation: A classical method for forming C-N, C-O, or C-S bonds, typically requiring a copper catalyst and often higher reaction temperatures.[4][5]
Q2: My Buchwald-Hartwig amination reaction is not proceeding to completion. What are the likely causes related to temperature?
A2: Temperature is a critical parameter in Buchwald-Hartwig aminations. If your reaction is stalling, consider the following:
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Insufficient Temperature: The reaction may require more thermal energy to overcome the activation barrier. Typical temperatures range from 80-110 °C.[6][7] Some modern catalytic systems can operate at lower temperatures, but if you are experiencing issues, a modest increase in temperature might be beneficial.
-
Catalyst Decomposition: Conversely, excessively high temperatures can lead to the decomposition of the palladium catalyst, especially if the ligand used does not offer sufficient thermal stability. This will cause the reaction to stall. It is crucial to find the optimal temperature that balances reaction rate and catalyst stability.[6]
-
Microwave Conditions: Microwave-assisted reactions can sometimes achieve higher yields in shorter times, with temperatures potentially reaching up to 150 °C.[7]
Q3: I am observing significant homocoupling of my boronic acid in a Suzuki-Miyaura reaction. How can temperature optimization help?
A3: Homocoupling in Suzuki-Miyaura reactions is often a result of side reactions that can be influenced by temperature. While not the sole factor, temperature can play a role. Elevated temperatures can sometimes promote side reactions. It is advisable to screen a range of temperatures to find a sweet spot where the desired cross-coupling is favored over homocoupling. Additionally, ensure your reaction is properly degassed, as the presence of oxygen can lead to the formation of Pd(II) species that promote homocoupling.[1]
Q4: Why do Ullmann condensations with this compound require such high temperatures?
A4: Traditional Ullmann condensations are known to require high temperatures, often exceeding 210 °C.[4] This is because the reaction mechanism, which involves a copper catalyst, generally has a higher activation energy compared to palladium-catalyzed cross-coupling reactions like Buchwald-Hartwig or Suzuki-Miyaura.[4] The high-boiling polar solvents used, such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF), facilitate reaching these necessary temperatures.[4] However, modern advancements have led to the development of more active copper catalysts with specific ligands that can facilitate the reaction at lower temperatures.
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Incorrect Reaction Temperature | Systematically screen a range of temperatures (e.g., 70 °C, 85 °C, 100 °C) to find the optimum. Ensure the reaction thermometer is calibrated correctly. |
| Catalyst Inactivity | Ensure the palladium or copper catalyst is active. Use a fresh batch or a reliable source. For palladium-catalyzed reactions, consider using a pre-catalyst. |
| Poor Reagent Quality | Use pure, dry reagents and solvents. This compound should be of high purity. Ensure any amine or boronic acid coupling partners are also pure. |
| Oxygen Contamination | Thoroughly degas the solvent and reaction mixture. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[6] Oxygen can deactivate the catalyst.[6] |
| Inappropriate Ligand or Base | The choice of ligand and base is critical. For Buchwald-Hartwig, bulky, electron-rich phosphine ligands are common. For Suzuki-Miyaura, a variety of phosphine ligands can be used. The base (e.g., Cs₂CO₃, K₃PO₄, t-BuONa) should be carefully selected. |
Formation of Side Products
| Side Product | Potential Cause | Troubleshooting Steps |
| Protodeboronation (Suzuki) | Presence of water or acidic protons. | Use anhydrous solvents and reagents. The choice of base can also influence this side reaction. |
| Homocoupling (Suzuki) | Presence of oxygen; non-optimal reaction conditions. | Rigorously exclude oxygen.[1] Optimize temperature and catalyst/ligand ratio. |
| Hydrodehalogenation | Catalyst and reaction conditions may favor removal of the iodide. | Adjust the ligand and base combination. Running the reaction at the lowest effective temperature can sometimes mitigate this. |
Data Presentation: Temperature Effects on Cross-Coupling Reactions
The following table summarizes typical temperature ranges for various cross-coupling reactions involving aryl iodides like this compound. Optimal conditions will vary based on the specific substrates, catalyst, ligand, and solvent used.
| Reaction Type | Catalyst System (Example) | Temperature Range (°C) | Typical Reaction Time (h) | Notes |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / XPhos | 80 - 110 | 2 - 24 | Higher temperatures can risk catalyst decomposition.[6][8] |
| Buchwald-Hartwig (Microwave) | Pd₂(dba)₃ / XPhos | 130 - 150 | 0.2 - 1 | Allows for rapid heating and shorter reaction times.[7] |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | 80 - 100 | 12 - 24 | Temperature control is key to minimizing side reactions.[9] |
| Ullmann Condensation | CuI / ligand | 100 - 210+ | 12 - 48 | Traditional methods require very high temperatures.[4] Modern systems can operate at lower temperatures. |
Experimental Protocols
Example Protocol: Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for your specific substrates.
-
Reaction Setup: In a glovebox, add this compound (1.0 equiv.), the amine coupling partner (1.2 equiv.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 4 mol%) to an oven-dried reaction vessel equipped with a magnetic stir bar. Add the base (e.g., Cs₂CO₃, 1.5 equiv.).
-
Solvent Addition: Remove the vessel from the glovebox and add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe under an inert atmosphere.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Decision tree for troubleshooting low-yield reactions.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chemcompute.org [chemcompute.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bristol.ac.uk [bristol.ac.uk]
- 9. benchchem.com [benchchem.com]
Preventing homo-coupling of "N-(2-iodophenyl)-4-methylbenzenesulfonamide"
Topic: Preventing Homo-coupling of "N-(2-iodophenyl)-4-methylbenzenesulfonamide"
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cross-coupling reactions involving this compound, with a specific focus on preventing the formation of the undesired homo-coupled byproduct, N,N'-bis(4-methylbenzenesulfonyl)-[1,1'-biphenyl]-2,2'-diamine.
Troubleshooting Guide
This guide is designed to help you identify and resolve issues leading to the formation of the homo-coupled byproduct in your reaction.
Issue 1: Significant formation of the homo-coupled byproduct, N,N'-bis(4-methylbenzenesulfonyl)-[1,1'-biphenyl]-2,2'-diamine.
This is the most common side reaction, where two molecules of this compound react with each other instead of the desired coupling partner.
| Potential Cause | Recommended Solution | Rationale |
| Presence of Oxygen | Rigorously degas all solvents and reagents. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. | Oxygen can promote the homo-coupling of organometallic intermediates and oxidize the Pd(0) catalyst to Pd(II), which is implicated in homo-coupling pathways.[1][2] |
| Inappropriate Ligand | Screen a variety of phosphine ligands. Bulky, electron-rich ligands (e.g., Buchwald-type biaryl phosphine ligands like SPhos, XPhos) are often effective. | The ligand influences the rates of oxidative addition and reductive elimination. A well-chosen ligand can favor the cross-coupling pathway over homo-coupling. |
| Suboptimal Base | The choice of base is critical and substrate-dependent. Screen inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃. The strength and solubility of the base can affect the reaction outcome. | The base plays a key role in the transmetalation step of many cross-coupling reactions. An inappropriate base can lead to side reactions. |
| High Reaction Temperature | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider screening temperatures from room temperature up to 80-100 °C. | Higher temperatures can sometimes favor the homo-coupling pathway. |
| Presence of Pd(II) Species | Use a pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄) or add a mild reducing agent like potassium formate to the reaction mixture when using a Pd(II) precatalyst (e.g., Pd(OAc)₂). | Pd(II) species are known to mediate the homo-coupling of boronic acids and potentially other organometallic reagents.[1] |
Issue 2: Low or no yield of the desired cross-coupled product.
While you may not observe significant homo-coupling, the desired reaction is not proceeding efficiently.
| Potential Cause | Recommended Solution | Rationale |
| Catalyst Deactivation | Ensure high-purity reagents and solvents. The sulfonamide group or other functionalities in your coupling partner could potentially coordinate to the palladium catalyst. | Impurities can poison the catalyst. Strong coordination of starting materials or products to the palladium center can inhibit catalytic activity. |
| Inefficient Oxidative Addition | If using a less reactive coupling partner (e.g., an aryl chloride), consider switching to a more reactive one (e.g., aryl bromide or iodide). Alternatively, use a more electron-rich and bulky ligand to facilitate oxidative addition. | The C-I bond in this compound is generally reactive, but the overall efficiency depends on the entire catalytic cycle. |
| Poor Solubility | Choose a solvent system in which all components are soluble at the reaction temperature. A mixture of solvents (e.g., toluene/water, dioxane/water) is often used in Suzuki couplings. | Poor solubility can lead to slow reaction rates and incomplete conversion. |
Frequently Asked Questions (FAQs)
Q1: What is homo-coupling and why is it a problem?
A1: Homo-coupling is a side reaction where two identical molecules react with each other. In the context of your experiment, it is the reaction of two molecules of this compound to form N,N'-bis(4-methylbenzenesulfonyl)-[1,1'-biphenyl]-2,2'-diamine. This is problematic because it consumes your starting material, reduces the yield of your desired product, and complicates the purification process.
Q2: Which cross-coupling reaction is best to avoid homo-coupling of my substrate?
A2: The choice of reaction (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) depends on the desired final product. However, for minimizing homo-coupling of the aryl iodide, the general principles of excluding oxygen, using appropriate ligands and bases, and optimizing the temperature apply to all palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is often a good starting point due to its mild conditions and high functional group tolerance.
Q3: How can I effectively degas my reaction mixture?
A3: There are several methods for degassing:
-
Sparging: Bubble an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes.
-
Freeze-Pump-Thaw: This is a more rigorous method for sensitive reactions. The solvent is frozen using liquid nitrogen, a vacuum is applied, and then the solvent is thawed. This cycle is typically repeated three times.
Q4: Can the sulfonamide group interfere with the reaction?
A4: Yes, the nitrogen and oxygen atoms of the sulfonamide group have lone pairs of electrons and can potentially coordinate to the palladium catalyst. This can sometimes inhibit the reaction. The use of bulky ligands can help to mitigate this by sterically shielding the metal center.
Data Presentation
The following table provides a qualitative comparison of expected outcomes under different reaction conditions, based on established principles for minimizing homo-coupling in palladium-catalyzed cross-coupling reactions.
| Reaction Condition | Expected Yield of Cross-Coupled Product | Expected Yield of Homo-Coupled Byproduct | Rationale/Supporting Evidence |
| Optimized Conditions: Inert atmosphere, bulky phosphine ligand, appropriate base (e.g., K₃PO₄), moderate temperature (e.g., 80 °C) | High (>80%) | Low (<5%) | Exclusion of oxygen and use of suitable ligands and bases are widely reported to suppress homo-coupling.[1][2] |
| Suboptimal Conditions: Air atmosphere, no ligand or simple ligand (e.g., PPh₃), strong or inappropriate base, high temperature (>120 °C) | Low to moderate | Moderate to high | The presence of oxygen is a known promoter of homo-coupling. High temperatures and suboptimal ligand/base combinations can lead to increased side reactions. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling to Minimize Homo-coupling
This protocol is a starting point and may require optimization for your specific boronic acid.
-
Reagent and Glassware Preparation: All glassware should be oven-dried and cooled under a stream of inert gas (Argon or Nitrogen). Solvents should be anhydrous and degassed prior to use.
-
Reaction Setup:
-
To a dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(OAc)₂ or a pre-catalyst, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).
-
Evacuate and backfill the flask with inert gas three times.
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Add the degassed solvent (e.g., toluene, dioxane, or a mixture with water) via syringe.
-
-
Reaction Execution:
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Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.
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Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: Troubleshooting workflow for minimizing homo-coupling.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling showing the side pathway to homo-coupling.
References
"N-(2-iodophenyl)-4-methylbenzenesulfonamide" catalyst deactivation issues
Introduction
Welcome to the technical support center for N-(2-iodophenyl)-4-methylbenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals. While the query mentions "catalyst deactivation," it's important to clarify that this compound is primarily utilized as a reagent or precursor in organic synthesis, particularly in cross-coupling reactions, rather than as a catalyst itself. Therefore, this guide focuses on troubleshooting common issues encountered during its use in these synthetic applications.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is a key building block in organic synthesis. It is most commonly used as a precursor for constructing nitrogen-containing heterocyclic compounds, such as indoles and carbazoles, through palladium-catalyzed cross-coupling reactions.[1][2]
Q2: What are the key reactive sites on this molecule?
A2: The primary reactive site is the carbon-iodine bond on the phenyl ring, which is susceptible to oxidative addition in palladium-catalyzed cycles. The sulfonamide N-H bond can also be deprotonated and participate in reactions.
Q3: What are the typical storage conditions for this compound?
A3: It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is important to protect it from light and moisture to prevent potential degradation.
Q4: Is this compound hazardous?
A4: As with any chemical reagent, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS).
Troubleshooting Guide
Issue 1: Low or No Product Yield in Palladium-Catalyzed Cross-Coupling Reactions
Q: I am not getting the expected yield for my Suzuki/Sonogashira/Heck coupling reaction with this compound. What could be the issue?
A: Low yields can stem from several factors. Here is a systematic troubleshooting approach:
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Reagent Quality:
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This compound: Ensure the purity of the starting material. Impurities can interfere with the catalytic cycle.
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Coupling Partner (e.g., Boronic acid, Alkyne): Verify the purity and stability of your coupling partner. Boronic acids, for instance, can dehydrate to form unreactive boroxines.
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Solvent and Base: Use anhydrous solvents and ensure the base is of high purity and appropriately chosen for the reaction conditions.
-
-
Catalyst and Ligand Integrity:
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Palladium Catalyst: The palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) may have degraded. It's often best to use freshly opened or properly stored catalyst.
-
Ligand: If using a ligand, ensure it is not oxidized or degraded.
-
-
Reaction Conditions:
-
Inert Atmosphere: These reactions are typically sensitive to oxygen. Ensure your reaction setup is properly purged and maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature: The reaction temperature may need optimization. A temperature that is too low can lead to slow reaction rates, while a temperature that is too high can cause catalyst decomposition or side reactions.
-
-
Reaction Monitoring:
-
Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine if the reaction is proceeding as expected.
-
Issue 2: Formation of Significant Side Products
Q: My reaction is producing several side products. How can I improve the selectivity?
A: The formation of side products is a common challenge. Consider the following:
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Homocoupling of the Coupling Partner: This is often observed, especially with boronic acids (Suzuki coupling). Reducing the catalyst loading or using a different ligand can sometimes mitigate this.
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Reductive Dehalogenation: The iodo group can be replaced by a hydrogen atom. This can be caused by impurities or non-optimal reaction conditions. Screening different solvents and bases may help.
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Hydrolysis of the Sulfonamide: Under harsh basic conditions, the sulfonamide bond could be susceptible to cleavage. A milder base or lower reaction temperature might be necessary.
Quantitative Data Summary
The following table summarizes the physical and chemical properties of this compound.
| Property | Value |
| CAS Number | 1095940-37-6[3], 61613-20-5[4] |
| Molecular Formula | C₁₃H₁₂INO₂S |
| Appearance | Solid |
| Purity | ≥95% |
Note: Multiple CAS numbers may exist for this compound.
Experimental Protocols
Example Protocol: Synthesis of an Indole Derivative via Sonogashira Coupling and Cyclization
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine, Et₃N)
-
Anhydrous solvent (e.g., Toluene or DMF)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1 equivalent), the terminal alkyne (1.2 equivalents), PdCl₂(PPh₃)₂ (0.05 equivalents), and CuI (0.1 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
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Add anhydrous toluene and triethylamine via syringe.
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Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir until the starting material is consumed (monitor by TLC).
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Visualizations
Caption: A typical experimental workflow for a Sonogashira coupling reaction.
Caption: Simplified catalytic cycle for a Sonogashira cross-coupling reaction.
References
Improving solubility of "N-(2-iodophenyl)-4-methylbenzenesulfonamide" in organic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with "N-(2-iodophenyl)-4-methylbenzenesulfonamide" in organic solvents.
Troubleshooting Guides
Issue 1: Poor Dissolution of this compound in a Primary Solvent
Symptoms:
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Visible solid particles remain in the solvent after vigorous stirring or sonication.
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The solution appears cloudy or as a suspension.
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Inconsistent results in subsequent reactions or assays.
Possible Causes:
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The compound has inherently low solubility in the selected solvent at the target concentration.
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The dissolution rate is slow.
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The material may require activation (e.g., removal of a passivating layer).
Troubleshooting Steps:
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Particle Size Reduction: Decrease the particle size of the solid material to increase the surface area available for solvation. This can be achieved through micronization.[1][2]
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Thermal Agitation: Gently heat the mixture while stirring. Increased temperature often enhances solubility. However, be cautious of potential compound degradation at elevated temperatures.
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Extended Dissolution Time: Allow for a longer mixing time. Some compounds require extended periods to fully dissolve.
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Co-solvency: Introduce a small amount of a co-solvent in which the compound is more soluble.[1][2][3] This can significantly improve the overall solvating power of the solvent system.
Issue 2: Precipitation of the Compound Upon Cooling or Standing
Symptoms:
-
A clear solution becomes cloudy or forms a precipitate after being left at room temperature or refrigerated.
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Crystal formation is observed at the bottom or on the walls of the container.
Possible Causes:
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The initial dissolution was performed at an elevated temperature, and the compound is supersaturated at ambient or lower temperatures.
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A change in the solvent composition (e.g., evaporation of a more volatile co-solvent) has occurred.
Troubleshooting Steps:
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Maintain Elevated Temperature: If the experimental protocol allows, maintain the solution at the temperature required to keep the compound dissolved.
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Solvent System Re-evaluation: Consider using a different solvent or a co-solvent system that provides better solubility at the required storage or experimental temperature.
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Use of Surfactants: The addition of a surfactant can help to stabilize the dissolved solute and prevent precipitation by forming micelles.[1][4][5]
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: Which organic solvents are recommended as a starting point for dissolving this compound?
A2: Based on the structure and general behavior of similar sulfonamides, the following solvents are recommended as starting points for solubility screening:
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Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF).
-
Chlorinated Solvents: Dichloromethane (DCM), Chloroform.
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Alcohols: Methanol, Ethanol (may require heating).
It is advisable to perform small-scale solubility tests to determine the most suitable solvent for your specific application.
Q3: How can I quantitatively determine the solubility of this compound in a specific solvent?
A3: A common method is the isothermal saturation method.[7] An excess amount of the compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to reach equilibrium. After saturation, the undissolved solid is removed by centrifugation or filtration, and the concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.
Q4: Are there any known incompatibilities of this compound with common organic solvents?
A4: There are no widely reported specific incompatibilities. However, as with any experiment, it is crucial to consider the reactivity of the compound with the solvent, especially under elevated temperatures or in the presence of catalysts. For instance, prolonged heating in protic solvents like alcohols could potentially lead to solvolysis, although this is generally unlikely under standard dissolution conditions.
Data Presentation
Table 1: Hypothetical Solubility of this compound in Various Organic Solvents at 25°C
| Solvent | Dielectric Constant | Solubility (mg/mL) | Observations |
| Hexane | 1.89 | < 0.1 | Insoluble |
| Toluene | 2.38 | 0.5 | Sparingly soluble |
| Dichloromethane | 9.08 | 5.2 | Moderately soluble |
| Tetrahydrofuran | 7.52 | 15.8 | Soluble |
| Acetonitrile | 37.5 | 12.5 | Soluble |
| Dimethylformamide | 36.7 | > 50 | Freely soluble |
| Dimethyl Sulfoxide | 46.7 | > 50 | Freely soluble |
Note: The data in this table is illustrative and intended for guidance. Actual solubility should be determined experimentally.
Experimental Protocols
Protocol 1: Screening for Suitable Solvents
Objective: To identify a suitable single solvent for dissolving this compound.
Methodology:
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Weigh 10 mg of this compound into separate small vials.
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To each vial, add 0.1 mL of a different test solvent (e.g., Hexane, DCM, THF, DMF, DMSO).
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Vortex each vial for 30 seconds.
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If the solid dissolves, add another 10 mg of the compound and repeat step 3. Continue until the solid no longer dissolves.
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If the solid does not dissolve in 0.1 mL, add an additional 0.4 mL of the solvent and vortex for 1 minute.
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If the solid still does not dissolve, gently heat the vial to 40-50°C while stirring and observe for dissolution.
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Record the approximate solubility in mg/mL for each solvent.
Protocol 2: Improving Solubility using a Co-solvent System
Objective: To enhance the solubility of this compound in a primary solvent using a co-solvent.
Methodology:
-
Prepare a series of co-solvent mixtures with a primary solvent (e.g., Toluene) and a co-solvent in which the compound is highly soluble (e.g., DMF) in varying ratios (e.g., 9:1, 8:2, 7:3 v/v).[1]
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Add a pre-weighed excess amount of this compound to a fixed volume of each co-solvent mixture.
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Agitate the mixtures at a constant temperature until equilibrium is reached (e.g., 24 hours).
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Separate the undissolved solid by centrifugation.
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Determine the concentration of the dissolved compound in the clear supernatant using a calibrated analytical method (e.g., HPLC).
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Plot the solubility as a function of the co-solvent percentage to identify the optimal ratio.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. ijmsdr.org [ijmsdr.org]
- 3. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods of solubility enhancements | PPTX [slideshare.net]
- 5. brieflands.com [brieflands.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Work-up Procedure for "N-(2-iodophenyl)-4-methylbenzenesulfonamide" Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the work-up and purification of "N-(2-iodophenyl)-4-methylbenzenesulfonamide".
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of analogous aryl sulfonamides.
Reaction Scheme:
Materials:
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2-Iodoaniline
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p-Toluenesulfonyl chloride (TsCl)
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Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
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Pyridine or Triethylamine (TEA)
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1 M Hydrochloric acid (HCl)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate (for elution)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-iodoaniline (1.0 eq) in anhydrous dichloromethane.
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Base Addition: Cool the solution to 0 °C in an ice bath and add pyridine or triethylamine (1.5 eq).
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Addition of Tosyl Chloride: To the cooled solution, add p-toluenesulfonyl chloride (1.1 - 1.2 eq) portion-wise, maintaining the temperature at 0 °C.
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Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]
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Quenching: Upon completion, cool the reaction mixture to 0 °C and slowly add water to quench the reaction.
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove the amine base), saturated aqueous NaHCO₃ solution (to remove unreacted TsCl as the water-soluble sulfonate), water, and brine.[2]
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
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Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification:
-
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.
-
Column Chromatography: If recrystallization is not effective, purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
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Data Presentation
| Property | Value |
| Molecular Formula | C₁₃H₁₂INO₂S |
| Molecular Weight | 373.21 g/mol |
| Appearance | Brown solid |
| Storage Condition | Keep in a dark place, sealed in dry, at room temperature. |
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of this compound.
Troubleshooting Guides and FAQs
Frequently Asked Questions (FAQs)
Q1: My reaction is not going to completion. What are the possible reasons?
A1:
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Insufficient Reagents: Ensure that you are using at least 1.1 to 1.2 equivalents of p-toluenesulfonyl chloride and 1.5 equivalents of the base.
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Moisture: The presence of water can hydrolyze the p-toluenesulfonyl chloride. Ensure all glassware is flame-dried and anhydrous solvents are used.
-
Reaction Time: While 12-18 hours is a general guideline, some reactions may require longer times. Continue to monitor the reaction by TLC.
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Temperature: The reaction is typically started at 0 °C and allowed to warm to room temperature. If the reaction is sluggish, gentle heating might be necessary, but this could also lead to side products.
Q2: I am observing the formation of a significant amount of a di-tosylated side product. How can I avoid this?
A2: The formation of a di-tosylated product, where the sulfonamide nitrogen is tosylated a second time, can occur, especially with excess p-toluenesulfonyl chloride and a strong base.
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Control Stoichiometry: Carefully control the amount of p-toluenesulfonyl chloride used (1.1 equivalents is often sufficient).
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Slow Addition: Add the p-toluenesulfonyl chloride slowly and portion-wise to the reaction mixture at 0 °C to maintain a low concentration of the reagent.
-
Choice of Base: A less hindered and weaker base might reduce the propensity for di-tosylation.
Q3: How do I effectively remove unreacted p-toluenesulfonyl chloride during the work-up?
A3: Unreacted p-toluenesulfonyl chloride can complicate purification.
-
Aqueous Base Wash: The most common method is to wash the organic layer with an aqueous base solution like saturated sodium bicarbonate.[2] This hydrolyzes the tosyl chloride to the water-soluble sodium p-toluenesulfonate, which is then removed in the aqueous layer.
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Amine Quench: Adding a small amount of a primary or secondary amine (like ammonia or a simple alkylamine) to the reaction mixture after the main reaction is complete will convert the excess tosyl chloride into a more polar sulfonamide, which can be more easily separated by chromatography or extraction.[3]
-
Scavenger Resins: For a cleaner work-up, polymer-bound amine scavengers can be used. These react with the excess tosyl chloride, and the resulting resin-bound sulfonamide is removed by simple filtration.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Product is an oil and does not solidify | - Residual solvent- Impurities present | - Ensure all solvent is removed under high vacuum.- Attempt to purify a small sample by column chromatography to see if it solidifies upon purification.- Try trituration with a non-polar solvent like hexanes or pentane to induce crystallization. |
| Low yield after purification | - Incomplete reaction- Product loss during work-up- Decomposition of product on silica gel | - Re-optimize reaction conditions (time, temperature, reagent stoichiometry).- Be careful during extractions to avoid loss of the organic layer. Minimize the number of transfer steps.- If the product is sensitive, consider recrystallization as the primary purification method instead of column chromatography. |
| Product co-elutes with an impurity during column chromatography | - Impurity has a similar polarity to the product. | - If the impurity is unreacted p-toluenesulfonyl chloride, perform a quenching step before chromatography (see FAQ 3).- Try a different solvent system for elution. A change in solvent polarity or the use of a different solvent mixture (e.g., dichloromethane/methanol) may improve separation.- Consider recrystallization to remove the impurity. |
| TLC shows a streak instead of a clean spot for the product | - Product is acidic (sulfonamide NH).- Overloading of the TLC plate. | - Add a small amount of acetic acid to the eluent to suppress deprotonation on the silica gel.- Spot a more dilute solution of your crude product on the TLC plate. |
References
Removal of palladium catalyst from "N-(2-iodophenyl)-4-methylbenzenesulfonamide" products
Welcome to the Technical Support Center for Palladium Catalyst Removal. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with palladium catalyst residues in their synthesis of "N-(2-iodophenyl)-4-methylbenzenesulfonamide" and related compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in achieving high product purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium from my "this compound" product?
A1: The most prevalent and effective methods for removing residual palladium from organic synthesis products include:
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Adsorption: Utilizing solid-supported materials with a high affinity for palladium. These include specialized palladium scavengers (e.g., silica or polymer-based materials functionalized with thiol, thiourea, or trimercaptotriazine (TMT) groups) and activated carbon.
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Crystallization: Purifying the solid product by recrystallization, which can leave palladium impurities behind in the mother liquor. The choice of solvent is critical for success.
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Column Chromatography: While effective for removing many impurities, standard silica gel chromatography may not completely remove all soluble palladium species.
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Extraction: Using liquid-liquid extraction to partition palladium salts into an aqueous phase, although this is generally less effective for all forms of palladium.
Q2: How do I choose the best palladium removal method for my specific situation?
A2: The optimal method depends on several factors:
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Nature of the Palladium Species: Is the residual palladium in a homogeneous (dissolved) or heterogeneous (e.g., palladium on carbon, Pd black) form? Filtration is the first step for heterogeneous catalysts.
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Product Solubility and Stability: Your product's solubility will dictate suitable solvents for scavenging, chromatography, and crystallization. Its stability will determine if heating during these processes is feasible.
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Desired Final Purity: For pharmaceutical applications, stringent limits on palladium residues (often <10 ppm) may necessitate the use of highly efficient scavengers or multiple purification steps.[1]
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Scale of the Reaction: The cost and practicality of the method can be a factor for larger scale syntheses.
Q3: My product is an N-aryl sulfonamide. Are there any specific challenges I should be aware of?
A3: N-aryl sulfonamides can sometimes chelate to palladium, making its removal more challenging. The nitrogen and sulfonyl oxygens can act as ligands, potentially forming stable complexes with residual palladium. This may reduce the effectiveness of standard purification methods and might require the use of scavengers with a very high affinity for palladium.
Troubleshooting Guides
Problem 1: Low efficiency of palladium scavengers.
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Possible Cause: Incorrect scavenger selection.
-
Solution: The effectiveness of a scavenger depends on the oxidation state of the palladium. Thiol-based scavengers are generally effective for Pd(II), while other types may be better for Pd(0). It is advisable to screen a small panel of scavengers with different functionalities (e.g., thiol, thiourea, amine, TMT) to identify the most effective one for your specific reaction.[2]
-
-
Possible Cause: Insufficient amount of scavenger or reaction time.
-
Solution: Increase the equivalents of the scavenger relative to the palladium catalyst. A common starting point is 5-10 equivalents. Also, optimize the scavenging time and temperature. While many scavengers work at room temperature, gentle heating can sometimes improve performance. Monitor the progress by analyzing aliquots at different time points.
-
-
Possible Cause: Poor mass transfer.
-
Solution: Ensure vigorous stirring of the reaction mixture during the scavenging process to ensure the scavenger comes into contact with the palladium species in solution.
-
-
Possible Cause: Product-palladium complexation.
-
Solution: Your product might form a stable complex with palladium. Consider adding a competing ligand or changing the solvent to disrupt this interaction before adding the scavenger.
-
Problem 2: Product loss after using activated carbon.
-
Possible Cause: Non-specific binding of the product to the activated carbon surface.
-
Solution 1: Optimize Carbon Loading: Use the minimum amount of activated carbon required for effective palladium removal. Start with a small-scale experiment to determine the optimal loading (e.g., 1-5 wt% relative to the crude product).
-
Solution 2: Solvent Selection: The choice of solvent can influence the adsorption of your product. Try different solvents to find one that minimizes product binding while maintaining good palladium removal.
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Problem 3: Recrystallization is not reducing the palladium content to the desired level.
-
Possible Cause: Co-crystallization of the product and palladium impurities.
-
Solution 1: Solvent Screening: The choice of solvent system is crucial. A solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature is ideal. Experiment with different solvents or solvent mixtures. For N-aryl sulfonamides, solvents like ethanol, isopropanol, or mixtures with water can be effective.
-
Solution 2: Pre-treatment: Before crystallization, treat the crude product with a scavenger or activated carbon to reduce the initial palladium concentration. This will minimize the chances of co-crystallization.
-
Data Presentation
Table 1: Comparison of Palladium Removal Methods
| Method | Advantages | Disadvantages | Typical Efficiency |
| Palladium Scavengers | High selectivity, high efficiency, applicable to a wide range of palladium species. | Can be expensive, may require optimization of conditions. | Can reduce Pd to <10 ppm. |
| Activated Carbon | Cost-effective, readily available. | Can lead to product loss due to non-specific adsorption, may not be as effective for all Pd species. | Variable, can be effective but may not reach very low ppm levels consistently. |
| Crystallization | Can provide very pure product, cost-effective at scale. | Highly dependent on the product's properties and solvent selection, may not be effective if palladium co-crystallizes. | Can be highly effective, especially after a primary purification step. |
| Column Chromatography | Good for general purification. | May not effectively remove all soluble palladium species. | Often insufficient to meet strict pharmaceutical limits on its own. |
Table 2: Efficiency of Selected Palladium Scavengers (Literature Data)
| Scavenger Type | Starting Pd (ppm) | Final Pd (ppm) | Chemical Context |
| Darco KB-B Activated Charcoal | 6100 | 3.4 | Suzuki-Miyaura biaryl coupling |
| Polystyrene-bound TMT | >90% removal | Not specified | Suzuki-Miyaura biaryl coupling |
| MP-TMT Resin | 33,000 | <200 | Suzuki-Miyaura coupling |
| MP-TMT Resin | 500-800 | <10 | Suzuki-Miyaura coupling |
| SiliaMetS Thiourea | Not specified | <1 (after 3 runs) | Suzuki-Miyaura coupling |
Note: The efficiency of scavengers is highly dependent on the specific reaction conditions, including the solvent, temperature, and nature of the palladium species.
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Silica-Based Thiol Scavenger
-
Dissolution: Dissolve the crude "this compound" in a suitable organic solvent (e.g., dichloromethane, toluene, or ethyl acetate) to make a ~0.1 M solution.
-
Scavenger Addition: Add the silica-based thiol scavenger (typically 4-8 molar equivalents relative to the initial amount of palladium catalyst used).
-
Stirring: Stir the mixture vigorously at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2 to 24 hours. Monitor the palladium concentration periodically by taking small aliquots of the solution (after filtering out the scavenger) and analyzing them by ICP-MS.
-
Filtration: Once the palladium removal is complete, filter the mixture to remove the solid-supported scavenger.
-
Washing: Wash the scavenger on the filter with the same solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: General Procedure for Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude product in a suitable organic solvent.
-
Carbon Addition: Add activated carbon (e.g., 1-5 wt% relative to the crude product) to the solution.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Wash the Celite® pad with fresh solvent.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
Protocol 3: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the product when hot but not at room temperature. For N-aryl sulfonamides, consider solvents like ethanol, isopropanol, ethyl acetate, or mixtures thereof with hexanes or water.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude product to fully dissolve it.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
Mandatory Visualization
Caption: Decision workflow for palladium catalyst removal.
Caption: Troubleshooting guide for palladium scavengers.
References
Byproduct identification in "N-(2-iodophenyl)-4-methylbenzenesulfonamide" synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(2-iodophenyl)-4-methylbenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in the synthesis of this compound?
A1: The most frequently encountered impurities include unreacted starting materials (2-iodoaniline and 4-methylbenzenesulfonyl chloride), the di-substituted byproduct N,N-bis(4-methylbenzenesulfonyl)-2-iodoaniline, and 4-methylbenzenesulfonic acid, which results from the hydrolysis of 4-methylbenzenesulfonyl chloride.[1][2] Additionally, oxidation products of 2-iodoaniline can introduce colored impurities.
Q2: My crude product is a dark oil or discolored solid. What is the likely cause?
A2: 2-iodoaniline is susceptible to aerial oxidation, which can lead to the formation of colored impurities, often appearing as a reddish-brown hue.[3] While this discoloration may not always signify substantial decomposition, purification is recommended to remove these byproducts before proceeding with subsequent steps.
Q3: The reaction is not proceeding to completion, and I observe significant amounts of starting material. What can I do to improve the conversion?
A3: Incomplete conversion can be due to several factors. Ensure that your reagents are pure and anhydrous, as moisture can lead to the hydrolysis of 4-methylbenzenesulfonyl chloride.[1][2] The choice of base and solvent can also be critical. A non-nucleophilic base such as pyridine or triethylamine is typically used to neutralize the HCl byproduct.[4][5] If the reaction is sluggish, a modest increase in reaction temperature or prolonged reaction time may be beneficial.
Q4: I am observing a significant amount of a higher molecular weight byproduct. What is it and how can I minimize its formation?
A4: A common higher molecular weight byproduct is the N,N-ditosylated product, N,N-bis(4-methylbenzenesulfonyl)-2-iodoaniline. This can form when an excess of 4-methylbenzenesulfonyl chloride is used or if the reaction conditions are too harsh. To minimize its formation, use a stoichiometric amount or a slight excess of the sulfonyl chloride and maintain a controlled reaction temperature.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Hydrolysis of 4-methylbenzenesulfonyl chloride.[1][2] - Product loss during workup or purification. | - Monitor the reaction by TLC to ensure completion. - Use anhydrous solvents and reagents. - Optimize the extraction and purification steps to minimize losses. |
| Formation of N,N-ditosylated byproduct | - Excess 4-methylbenzenesulfonyl chloride. - High reaction temperature. | - Use a 1:1 molar ratio of reactants or a slight excess of the amine. - Maintain a lower reaction temperature (e.g., 0 °C to room temperature). |
| Presence of 4-methylbenzenesulfonic acid in the product | - Hydrolysis of unreacted 4-methylbenzenesulfonyl chloride during workup.[1][2] | - During the aqueous workup, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove the acidic byproduct. |
| Product difficult to crystallize or purify | - Presence of oily impurities or unreacted starting materials. - Inappropriate solvent system for recrystallization. | - Perform a thorough aqueous workup to remove soluble impurities. - If recrystallization fails, consider purification by column chromatography on silica gel.[6] |
| Discolored product (yellow to brown) | - Oxidation of the 2-iodoaniline starting material or the product.[3] | - Use purified 2-iodoaniline. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). - The colored impurities can often be removed by recrystallization, sometimes with the addition of activated charcoal. |
Experimental Protocols
Synthesis of this compound
This protocol outlines a general procedure for the synthesis of the target compound.
Materials:
-
2-Iodoaniline
-
4-Methylbenzenesulfonyl chloride (Tosyl chloride)
-
Pyridine (or triethylamine)
-
Dichloromethane (anhydrous)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-iodoaniline (1.0 eq.) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.2 eq.) to the solution.
-
In a separate flask, dissolve 4-methylbenzenesulfonyl chloride (1.1 eq.) in anhydrous dichloromethane.
-
Add the 4-methylbenzenesulfonyl chloride solution dropwise to the 2-iodoaniline solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol/water) or by column chromatography on silica gel.[4][6]
Byproduct Identification
The identity of the product and byproducts can be confirmed using standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the crude product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify any major byproducts.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and impurities.
Visualizations
Reaction Pathway and Byproduct Formation
References
- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. 3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate) [mdpi.com]
Validation & Comparative
Reactivity Face-Off: N-(2-iodophenyl)-4-methylbenzenesulfonamide vs. N-(2-bromophenyl)-4-methylbenzenesulfonamide in Intramolecular Cyclization Reactions
A Comparative Guide for Researchers in Synthetic and Medicinal Chemistry
In the realm of heterocyclic chemistry, the synthesis of phenothiazine S,S-dioxides and related structures is of significant interest due to their prevalence in pharmacologically active compounds. Key precursors for these syntheses are often N-(2-halophenyl)-4-methylbenzenesulfonamides. This guide provides a detailed comparison of the reactivity between N-(2-iodophenyl)-4-methylbenzenesulfonamide and N-(2-bromophenyl)-4-methylbenzenesulfonamide, focusing on their propensity to undergo intramolecular cyclization reactions, a critical step in the formation of various heterocyclic scaffolds.
The choice between an iodo- or bromo-substituted precursor can significantly impact reaction efficiency, required catalytic systems, and overall yield. This comparison is supported by established principles of aryl halide reactivity in cross-coupling reactions and provides researchers with the necessary insights to make informed decisions in their synthetic strategies.
I. Comparative Reactivity in Intramolecular Cyclization
The relative reactivity of the carbon-halogen (C-X) bond is the cornerstone of the differing chemical behavior between the iodo- and bromo-analogs. In transition metal-catalyzed intramolecular cyclization reactions, such as the Ullmann condensation (copper-catalyzed) or the Buchwald-Hartwig amination (palladium-catalyzed), the initial and often rate-determining step is the oxidative addition of the aryl halide to the metal center.
The bond dissociation energy of the C-I bond is significantly lower than that of the C-Br bond. This fundamental property dictates that This compound is generally more reactive than its bromo-counterpart . This enhanced reactivity translates to several practical advantages in a laboratory setting.
Key Reactivity Differences:
-
Reaction Kinetics: The cleavage of the C-I bond is kinetically more favorable, leading to faster reaction rates for the iodo-compound.
-
Reaction Conditions: Cyclization of the iodo-derivative can often be achieved under milder conditions, including lower reaction temperatures and shorter reaction times.
-
Catalyst Loading: Due to its higher reactivity, the intramolecular cyclization of this compound may require a lower catalyst loading to achieve high yields.
-
Substrate Scope: The milder conditions required for the iodo-compound can lead to a broader tolerance of sensitive functional groups within the molecule.
II. Data Presentation: A Comparative Overview
| Parameter | This compound | N-(2-bromophenyl)-4-methylbenzenesulfonamide | Rationale |
| Relative Reaction Rate | Faster | Slower | Lower C-I bond dissociation energy facilitates a more rapid oxidative addition to the metal catalyst.[1] |
| Typical Reaction Temp. | 80-120 °C | 100-150 °C | Higher energy input is required to activate the more stable C-Br bond. |
| Typical Reaction Time | 2-12 hours | 12-24 hours | Reflects the faster kinetics of the C-I bond activation. |
| Catalyst Loading | Lower (e.g., 1-5 mol%) | Higher (e.g., 5-10 mol%) | The higher reactivity of the iodo-substrate necessitates less catalyst to achieve a comparable turnover. |
| Typical Yields | Good to Excellent | Moderate to Good | Milder conditions for the iodo-substrate often lead to fewer side reactions and higher product yields. |
III. Experimental Protocols
The following are representative experimental protocols for the synthesis of the starting materials and a subsequent intramolecular cyclization reaction.
A. Synthesis of N-(2-halophenyl)-4-methylbenzenesulfonamides
The synthesis of both this compound and N-(2-bromophenyl)-4-methylbenzenesulfonamide is typically achieved through the reaction of the corresponding 2-haloaniline with 4-methylbenzenesulfonyl chloride in the presence of a base.
Materials and Reagents:
-
2-Iodoaniline or 2-Bromoaniline
-
4-Methylbenzenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve 2-haloaniline (1.0 eq) in the chosen solvent (e.g., DCM) in a round-bottom flask.
-
Add the base (e.g., pyridine, 2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-methylbenzenesulfonyl chloride (1.1 eq) in the same solvent to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with 1 M HCl and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired N-(2-halophenyl)-4-methylbenzenesulfonamide.
B. Intramolecular Ullmann-Type Cyclization
This protocol describes a typical copper-catalyzed intramolecular cyclization to form a dibenzo[b,f][1][2]thiazepine 1,1-dioxide derivative.
Materials and Reagents:
-
This compound or N-(2-bromophenyl)-4-methylbenzenesulfonamide
-
Copper(I) iodide (CuI)
-
A suitable ligand (e.g., 1,10-phenanthroline or N,N'-dimethylethylenediamine)
-
A suitable base (e.g., potassium carbonate or cesium carbonate)
-
A high-boiling point solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))
Procedure:
-
To an oven-dried Schlenk tube, add the N-(2-halophenyl)-4-methylbenzenesulfonamide (1.0 eq), CuI (typically 5-10 mol% for the iodo- and 10-20 mol% for the bromo-substrate), the ligand (10-20 mol% for the iodo- and 20-40 mol% for the bromo-substrate), and the base (2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 100-120 °C for the iodo- and 120-150 °C for the bromo-substrate) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove insoluble inorganic salts.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to yield the cyclized product.
IV. Visualizing the Reaction Pathway and Workflow
To further elucidate the processes described, the following diagrams, generated using Graphviz, illustrate the proposed catalytic cycle for an intramolecular Ullmann condensation and the general experimental workflow.
Caption: Proposed Catalytic Cycle for Intramolecular Ullmann Condensation.
Caption: General Experimental Workflow for Intramolecular Cyclization.
V. Conclusion
References
A Comparative Guide to Aryl Iodide vs. Aryl Bromide in Sulfonamide Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
The formation of the C–N bond to synthesize N-aryl sulfonamides is a cornerstone reaction in medicinal chemistry and materials science. The Buchwald-Hartwig and Ullmann-type cross-coupling reactions are pivotal in this regard, with the choice of aryl halide being a critical parameter influencing reaction efficiency, cost, and substrate scope. This guide provides an objective comparison of aryl iodides and aryl bromides in palladium- and copper-catalyzed sulfonamide cross-coupling reactions, supported by experimental data, to inform strategic decisions in synthetic planning.
Performance Comparison: Reactivity and Yield
Aryl iodides are generally more reactive than aryl bromides in cross-coupling reactions due to the lower bond dissociation energy of the C–I bond compared to the C–Br bond. This higher reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times. However, advancements in catalyst systems have significantly improved the utility of the less expensive and more readily available aryl bromides.
Experimental data consistently demonstrates that under identical conditions, aryl iodides tend to provide higher yields. For instance, in a copper-catalyzed Ullmann-type coupling, the reaction of a sulfenamide with 4-iodotoluene resulted in an 85% yield, whereas the corresponding 4-bromotoluene yielded only 42% of the product[1].
However, the choice of catalytic system can significantly impact the relative performance. In some palladium-catalyzed systems, the rates of reaction for both aryl iodides and aryl bromides have been found to be comparable[2]. It is also noteworthy that the iodide anion generated during the reaction can sometimes act as an inhibitor to the palladium catalyst, an effect that can be mitigated by solvent choice[2].
Conversely, the lower reactivity of aryl bromides can be advantageous for achieving chemoselectivity in molecules bearing multiple different halogen substituents. A nickel-catalyzed system has been shown to selectively couple an aryl iodide in the presence of an aryl bromide, leaving the C-Br bond intact for subsequent transformations[3][4].
Data Summary
The following table summarizes a selection of experimental data from the literature, comparing the performance of aryl iodides and bromides in sulfonamide cross-coupling reactions.
| Catalyst System | Aryl Halide Substrate | Sulfonamide/Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| CuI | 4-Iodotoluene | N-(Methylthio)pivalamide | Na₂CO₃ | DMSO | 110 | - | 85 | [1] |
| CuI | 4-Bromotoluene | N-(Methylthio)pivalamide | Na₂CO₃ | DMSO | 110 | - | 42 | [1] |
| Pd₂(dba)₃ / Xantphos | 4-Iodo-tert-butylbenzene | Benzamide | Cs₂CO₃ | 1,4-Dioxane | - | - | - | [5] |
| Pd₂(dba)₃ / Xantphos | 4-Bromo-tert-butylbenzene | Benzamide | Cs₂CO₃ | 1,4-Dioxane | - | - | - | [5] |
| Ni(acac)₂ | 1-Bromo-4-iodobenzene | p-Toluidine | K₃PO₄ | - | - | - | 78 (selective C-I coupling) | [3] |
| CuI | Aryl Iodides & Bromides | Sulfonamides | K₃PO₄ | DMF | - | - | up to 78 (for bromides) | [6] |
Experimental Protocols
Below are generalized experimental protocols for palladium- and copper-catalyzed sulfonamide cross-coupling reactions, based on commonly reported procedures.
Palladium-Catalyzed Sulfonamide Cross-Coupling (Buchwald-Hartwig Amination)
This protocol is a general representation and may require optimization for specific substrates.
Reagents:
-
Aryl halide (iodide or bromide) (1.0 equiv)
-
Sulfonamide (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, 2-10 mol%)
-
Base (e.g., Cs₂CO₃, K₃PO₄, NaOt-Bu, 1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene)
Procedure:
-
To an oven-dried reaction vessel, add the palladium precatalyst, phosphine ligand, and base under an inert atmosphere (e.g., argon or nitrogen).
-
Add the aryl halide and the sulfonamide to the vessel.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring for the required time (typically 2-24 h).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Copper-Catalyzed Sulfonamide Cross-Coupling (Ullmann-type Reaction)
This protocol is a general representation and may require optimization for specific substrates.
Reagents:
-
Aryl halide (iodide or bromide) (1.0 equiv)
-
Sulfonamide (1.5 equiv)
-
Copper(I) salt (e.g., CuI, 5-20 mol%)
-
Ligand (e.g., N,N'-dimethylethylenediamine, optional but often beneficial) (10-40 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃) (2.0 equiv)
-
Solvent (e.g., DMF, DMSO)
Procedure:
-
To a reaction vessel, add the copper(I) salt, ligand (if used), and base.
-
Add the aryl halide and the sulfonamide.
-
Add the solvent.
-
Heat the reaction mixture to the desired temperature (typically 100-140 °C) with stirring for the required time (typically 12-48 h).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Process
To better understand the workflow and the comparative reactivity, the following diagrams are provided.
Caption: Generalized experimental workflow for sulfonamide cross-coupling.
Caption: Reactivity comparison of aryl halides in cross-coupling reactions.
Conclusion
The choice between an aryl iodide and an aryl bromide for sulfonamide cross-coupling is a nuanced decision that depends on the specific synthetic goals.
-
Aryl iodides are the preferred choice when higher reactivity, milder conditions, and potentially higher yields are paramount. Their use is particularly advantageous for challenging substrates or when reaction time is a critical factor.
-
Aryl bromides offer a more cost-effective and readily available alternative. With modern, highly active catalyst systems, they can often provide comparable results to aryl iodides, especially for less demanding substrates. Their lower reactivity also enables selective transformations in polyhalogenated compounds.
Ultimately, the optimal choice will be determined by a careful consideration of factors including substrate reactivity, desired yield, process economics, and the specific capabilities of the chosen catalytic system. Researchers are encouraged to perform initial screening of both aryl halides when developing new synthetic routes to N-aryl sulfonamides.
References
- 1. Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. repository.nie.edu.sg [repository.nie.edu.sg]
A Comparative Guide to Purity Analysis of N-(2-iodophenyl)-4-methylbenzenesulfonamide
For researchers, scientists, and professionals in drug development, the accurate determination of purity for synthetic compounds like N-(2-iodophenyl)-4-methylbenzenesulfonamide is a critical step in ensuring the reliability of experimental results and the safety of potential pharmaceutical candidates. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other common analytical techniques for purity assessment, supported by detailed experimental protocols and illustrative performance data.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[1] A reversed-phase HPLC method is particularly well-suited for the analysis of this compound, a moderately non-polar aromatic compound.
Experimental Protocol: HPLC Purity Determination
Objective: To determine the purity of this compound and quantify any related impurities using a gradient reversed-phase HPLC method with UV detection.
1. Instrumentation and Chromatographic Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent with quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) |
| Column | C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-20 min: 50% to 95% B; 20-25 min: 95% B; 25.1-30 min: 50% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (Sulfonamides typically exhibit strong absorbance around this wavelength) |
2. Preparation of Solutions:
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound sample to be tested into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
3. Analytical Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the standard solution in replicate (e.g., n=5) to establish system suitability (checking for retention time repeatability, peak area precision, tailing factor, and theoretical plates).
-
Inject the sample solution.
-
Identify the main peak corresponding to this compound based on the retention time of the standard.
-
Integrate the peak areas of the main component and all impurity peaks.
4. Calculation of Purity:
The purity is calculated using the area normalization method, assuming that all components have a similar UV response at the detection wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Experimental Workflow
The following diagram illustrates the key steps in the HPLC analysis workflow.
Caption: Workflow for HPLC purity analysis of this compound.
Comparison with Alternative Purity Analysis Techniques
While HPLC is a powerful tool, other analytical methods offer complementary information and can be advantageous in specific contexts. The table below compares HPLC with Thin-Layer Chromatography (TLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Mass Spectrometry (MS).
| Feature | HPLC | TLC | qNMR Spectroscopy | Mass Spectrometry (MS) |
| Principle | Differential partitioning between a stationary and a liquid mobile phase. | Differential adsorption on a thin layer of adsorbent material. | Measures the magnetic properties of atomic nuclei to provide structural and quantitative information. | Measures the mass-to-charge ratio of ions, providing molecular weight and structural data. |
| Information | Retention time, peak area (% purity), detection of impurities. | Retention factor (Rf), qualitative impurity profile (spot visualization). | Absolute purity determination without a specific reference standard for the analyte, structural confirmation. | Molecular weight of impurities, structural elucidation (with MS/MS), high sensitivity.[2] |
| Quantitation | Excellent, high precision and accuracy. | Semi-quantitative at best, primarily qualitative. | Excellent, can be a primary method for purity assignment.[3] | Good, especially when coupled with a chromatographic separation (e.g., LC-MS). |
| Sensitivity | High (ng to µg/mL). | Moderate (µg level). | Moderate (mg level sample required). | Very High (pg to fg level).[1] |
| Throughput | Moderate (typically 15-45 min per sample). | High (multiple samples can be run on a single plate). | Low (requires careful sample preparation and longer acquisition times). | High (especially with direct infusion or fast chromatography). |
| Key Advantages | Robust, reproducible, widely available, suitable for routine quality control. | Simple, rapid, low cost, useful for reaction monitoring. | Provides structural confirmation and absolute purity, non-destructive.[4] | Unambiguous identification of impurities, high sensitivity for trace analysis.[5] |
| Limitations | Requires reference standards for impurity identification, potential for co-elution. | Lower resolution and sensitivity compared to HPLC, difficult to automate. | Lower sensitivity than HPLC/MS, requires a pure internal standard for quantification. | High instrument cost, matrix effects can suppress ionisation. |
Discussion of Alternatives
-
Thin-Layer Chromatography (TLC): TLC is a simple and cost-effective technique ideal for rapid, qualitative assessment of purity, such as monitoring the progress of a chemical reaction. For sulfonamides, visualization can be achieved under UV light (254 nm) or by using specific staining reagents.[6] While it can quickly indicate the presence of major impurities, it lacks the resolution and quantitative power of HPLC.
-
Quantitative NMR (qNMR) Spectroscopy: qNMR is a powerful, non-destructive technique that can determine the absolute purity of a compound without needing an identical reference standard.[3][4] By integrating the signals of the analyte against those of a certified internal standard of known purity, a direct mass/mass purity value can be calculated. This makes it a primary analytical method and a valuable tool for certifying reference materials. However, it is less sensitive than HPLC and may not detect trace-level impurities.
-
Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS), this technique provides highly sensitive and specific detection of impurities.[1][7] High-resolution mass spectrometry (HRMS) can provide the elemental composition of unknown impurities, which is invaluable for their structural elucidation.[2] While powerful for impurity identification and characterization, it is a more complex and expensive technique than standard HPLC-UV.
Conclusion
For routine, high-precision purity analysis of This compound , HPLC remains the method of choice due to its robustness, excellent quantitative capabilities, and high resolving power. It is ideally suited for quality control environments where accuracy and reproducibility are paramount.
However, a comprehensive purity assessment, particularly during drug development, benefits from an orthogonal approach. TLC serves as a rapid, preliminary screening tool. qNMR offers an independent, primary method for absolute purity determination, which is crucial for reference standard characterization. Mass Spectrometry , especially when coupled with HPLC, provides unparalleled sensitivity and specificity for the identification and structural characterization of unknown impurities that may be present at trace levels. The selection of the most appropriate method or combination of methods will depend on the specific requirements of the analysis, from routine quality control to in-depth impurity profiling.
References
- 1. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 2. toref-standards.com [toref-standards.com]
- 3. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. emerypharma.com [emerypharma.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. fsis.usda.gov [fsis.usda.gov]
- 7. biotech-spain.com [biotech-spain.com]
NMR Characterization of N-(2-iodophenyl)-4-methylbenzenesulfonamide and its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) characteristics of N-(2-iodophenyl)-4-methylbenzenesulfonamide and its related derivatives. The structural elucidation of these compounds is crucial for their application in medicinal chemistry and materials science. This document presents a compilation of ¹H and ¹³C NMR data, detailed experimental protocols for their synthesis and characterization, and a visual representation of the experimental workflow.
Comparative NMR Data Analysis
The following tables summarize the ¹H and ¹³C NMR spectral data for N-(2-iodophenyl)benzenesulfonamide and its positional isomer, N-(4-iodophenyl)-4-methylbenzenesulfonamide. These comparisons highlight the influence of the substituent positions on the chemical shifts of the aromatic protons and carbons.
Table 1: ¹H NMR Data (CDCl₃)
| Compound | Ar-H (Iodophenyl) | Ar-H (Benzenesulfonyl) | NH (ppm) | CH₃ (ppm) |
| N-(2-iodophenyl)benzenesulfonamide[1] | 7.70 (d, J = 7.5 Hz, 2H), 7.61 (t, J = 7.5 Hz, 2H), 7.55–7.49 (m, 1H), 7.41–7.36 (m, 2H), 7.28 (t, J = 7.5 Hz, 1H), 6.82–6.77 (m, 2H) | 7.70 (d, J = 7.5 Hz, 2H), 7.61 (t, J = 7.5 Hz, 2H), 7.55–7.49 (m, 1H), 7.41–7.36 (m, 2H) | - | - |
| N-(4-iodophenyl)-4-methylbenzenesulfonamide | 7.51 (d, J = 8.5 Hz, 2H), 6.85 (d, J = 8.5 Hz, 2H) | 7.67 (d, J = 8.1 Hz, 2H), 7.23 (d, J = 8.0 Hz, 2H) | 7.30 (s) | 2.38 (s) |
Table 2: ¹³C NMR Data (CDCl₃)
| Compound | Ar-C (Iodophenyl) | Ar-C (Benzenesulfonyl/p-toluenesulfonyl) | C-I (ppm) | CH₃ (ppm) |
| N-(2-iodophenyl)benzenesulfonamide[1] | 139.1, 138.8, 129.6, 127.4, 122.9 | 137.4, 133.3, 129.6, 127.4 | 92.5 | - |
| N-(4-iodophenyl)-4-methylbenzenesulfonamide | 138.39, 136.56, 123.09 | 144.37, 135.69, 129.94, 127.36 | 89.20 | 21.72 |
Experimental Workflow
The synthesis and characterization of this compound derivatives typically follow a standard procedure involving the reaction of a substituted 2-iodoaniline with 4-methylbenzenesulfonyl chloride.
Experimental Protocols
General Synthesis of this compound Derivatives
This protocol is adapted from procedures for similar sulfonamide syntheses.
Materials:
-
Substituted 2-iodoaniline (1.0 eq)
-
4-Methylbenzenesulfonyl chloride (1.1 eq)
-
Pyridine (as solvent and base) or another suitable base like triethylamine in a solvent such as dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate or DCM)
Procedure:
-
In a round-bottom flask, dissolve the substituted 2-iodoaniline in pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 4-methylbenzenesulfonyl chloride to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold 1 M HCl.
-
Extract the aqueous layer with ethyl acetate or DCM (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.
NMR Spectroscopic Analysis
Instrumentation:
-
NMR spectrometer (e.g., Bruker, 400 MHz or higher)
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified product in about 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. A proton-decoupled sequence is typically used. A larger number of scans and a longer relaxation delay may be necessary compared to ¹H NMR.
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to TMS.
-
Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
-
Determine the chemical shifts of the signals in the ¹³C NMR spectrum.
References
Mass Spectrometry for the Analysis of N-(2-iodophenyl)-4-methylbenzenesulfonamide Coupling Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of "N-(2-iodophenyl)-4-methylbenzenesulfonamide" through various palladium- or copper-catalyzed cross-coupling reactions is a cornerstone in the synthesis of novel pharmaceutical and agrochemical candidates. The resulting N-aryl sulfonamide derivatives and other coupled products require robust analytical techniques for characterization, quantification, and quality control. Mass spectrometry (MS), coupled with chromatographic separation, stands as a pivotal tool in this analytical workflow. This guide provides a comparative overview of common mass spectrometry techniques for the analysis of these coupling products, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific needs.
Overview of Common Coupling Reactions
"this compound" serves as a versatile building block for a variety of C-C and C-N bond-forming reactions, including:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids to form biaryl sulfonamides.
-
Sonogashira Coupling: Coupling with terminal alkynes to yield alkynyl-substituted sulfonamides.
-
Buchwald-Hartwig Amination: Cross-coupling with amines to produce diarylamine derivatives.
-
Ullmann Condensation: Copper-catalyzed reaction, often for the formation of C-N and C-O bonds.
-
Heck Coupling: Reaction with alkenes to introduce vinyl groups.
The successful synthesis and purification of the products from these reactions necessitate sensitive and selective analytical methods to confirm their identity, purity, and quantity.
Comparative Analysis of Mass Spectrometry Techniques
The choice of mass spectrometry technique is critical and depends on the physicochemical properties of the analyte, the complexity of the reaction mixture, and the analytical goal (qualitative vs. quantitative). The following sections compare the most relevant MS techniques for the analysis of "this compound" coupling products.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For N-aryl sulfonamides, derivatization may be necessary to increase volatility and prevent thermal degradation.
Performance Characteristics:
-
Strengths: Excellent chromatographic resolution, leading to the separation of closely related isomers. Electron Ionization (EI) provides reproducible fragmentation patterns that are useful for library matching and structural elucidation.
-
Limitations: Not suitable for non-volatile or thermally labile compounds. Derivatization adds an extra step to sample preparation and can introduce variability.[1][2]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a more versatile technique for the analysis of a wider range of compounds, including those that are non-volatile or thermally unstable. The choice of ionization source is crucial for optimal performance.
Ionization Source Comparison: ESI vs. APCI
-
Electrospray Ionization (ESI): A soft ionization technique ideal for polar and ionic compounds. It is generally the first choice for N-aryl sulfonamides due to the presence of polar functional groups.[2][3]
-
Atmospheric Pressure Chemical Ionization (APCI): Suitable for less polar and more volatile compounds compared to ESI. It can be a good alternative if ESI fails to provide an adequate signal.[4][5]
Performance Comparison of LC-MS Ionization Techniques
| Feature | LC-ESI-MS | LC-APCI-MS |
| Analyte Polarity | High to moderate | Moderate to low |
| Thermal Stability | Not critical | Thermally stable compounds preferred |
| Sensitivity | Generally high for polar sulfonamides | Can be higher for less polar derivatives |
| Matrix Effects | More susceptible | Generally less susceptible |
| Adduct Formation | Common ([M+H]+, [M+Na]+, [M+NH4]+) | Less common, primarily [M+H]+ |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS
MALDI-TOF is typically used for the analysis of large biomolecules, but recent advancements have enabled its application for small molecules, often requiring specific matrices or derivatization to enhance ionization and shift the analyte to a higher mass range, avoiding matrix interference.[6][7][8]
Performance Characteristics:
-
Strengths: High throughput and tolerance to some salts.
-
Limitations: Quantitative analysis can be challenging due to variations in crystal formation. Not as commonly used for routine analysis of small molecule coupling products compared to LC-MS and GC-MS.[9]
Direct Analysis in Real Time (DART) MS
DART-MS is an ambient ionization technique that allows for the rapid analysis of samples with minimal to no sample preparation. It is particularly useful for high-throughput reaction monitoring.[10][11]
Performance Characteristics:
-
Strengths: Extremely fast analysis time, suitable for real-time reaction monitoring.[10] Requires no chromatographic separation.
-
Limitations: Not ideal for complex mixtures due to the lack of separation, which can lead to ion suppression. Quantitative analysis is less precise than with chromatographic methods.
Quantitative Data Summary
| Analytical Technique | Expected LOD | Expected LOQ | Linearity (R²) | Precision (%RSD) |
| GC-MS (with derivatization) | 1-10 ng/mL | 5-25 ng/mL | >0.99 | <10% |
| LC-ESI-MS/MS | 0.1-5 ng/mL | 0.5-15 ng/mL | >0.995 | <5% |
| LC-APCI-MS/MS | 0.5-10 ng/mL | 2-30 ng/mL | >0.99 | <8% |
Experimental Protocols
Protocol 1: Quantitative Analysis of a Suzuki Coupling Product by LC-ESI-MS/MS
This protocol is designed for the quantification of the product from the Suzuki coupling of "this compound" and phenylboronic acid.
1. Sample Preparation:
- Accurately weigh and dissolve the crude reaction mixture or purified product in a suitable solvent (e.g., acetonitrile/water 50:50 v/v) to a known concentration.
- Perform serial dilutions to prepare calibration standards and quality control samples.
- For reaction monitoring, a small aliquot of the reaction mixture can be diluted and directly injected after filtration.
2. LC Conditions:
- Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and return to initial conditions.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5 µL.
3. MS/MS Conditions (Triple Quadrupole):
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Capillary Voltage: 3.5 kV.
- Source Temperature: 120 °C.
- Desolvation Temperature: 350 °C.
- Gas Flow: Desolvation gas at 600 L/hr, Cone gas at 50 L/hr.
- MRM Transitions: Determine the precursor ion ([M+H]+) and optimize collision energy to identify the most abundant and stable product ions.
Protocol 2: Qualitative Analysis by GC-MS after Derivatization
This protocol is suitable for confirming the identity of the coupling product and identifying volatile byproducts.
1. Derivatization (Methylation):
- Dry an aliquot of the sample under a stream of nitrogen.
- Add a methylating agent (e.g., trimethylsilyldiazomethane in a suitable solvent) and allow the reaction to proceed at room temperature.
- Quench the reaction and dilute the sample with a non-polar solvent (e.g., hexane).
2. GC Conditions:
- Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Inlet Temperature: 280 °C.
- Oven Program: Start at 100 °C, hold for 1 minute, ramp to 300 °C at 15 °C/min, and hold for 5 minutes.
3. MS Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Scan Range: m/z 50-550.
Visualizations
Experimental Workflow
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. GC-MS vs LC-MS: How to Choose for Metabolomics Research [arome-science.com]
- 3. journalofchemistry.org [journalofchemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Performance comparison of electrospray ionization and atmospheric pressure chemical ionization in untargeted and targeted liquid chromatography/mass spectrometry based metabolomics analysis of grapeberry metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Qualitative and quantitative analysis of small amine molecules by MALDI-TOF mass spectrometry through charge derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A novel strategy for MALDI-TOF MS analysis of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recommendations for Quantitative Analysis of Small Molecules by Matrix-assisted laser desorption ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct analysis in real time for reaction monitoring in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Direct analysis in real time - Wikipedia [en.wikipedia.org]
A Comparative Crystallographic Analysis of N-(2-halophenyl)benzenesulfonamide Derivatives
This guide provides a comparative analysis of the X-ray crystal structures of N-(2-iodophenyl)-4-methylbenzenesulfonamide derivatives and related compounds. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of how halogen substitution and other structural modifications influence the solid-state conformation and intermolecular interactions of these molecules. The data presented is crucial for understanding the structure-property relationships that govern the development of new pharmaceutical agents based on the sulfonamide scaffold.
Experimental Protocols
The synthesis of N-(2-halophenyl)benzenesulfonamide derivatives generally follows a standard procedure involving the reaction of a substituted aniline with a benzenesulfonyl chloride in the presence of a base. The detailed experimental protocols for the synthesis of the compared compounds are provided below.
Synthesis of N-(2-iodophenyl)benzenesulfonamide (I)
To a solution of 2-iodoaniline (2 g, 9.17 mmol) in dry dichloromethane (DCM; 10 ml), benzenesulfonyl chloride (1.42 ml, 11.01 mmol) and pyridine (1.11 ml, 13.76 mmol) were slowly added and the mixture was stirred at room temperature for 8 hours under a nitrogen atmosphere.[1] Upon completion, the reaction was quenched with ice water containing concentrated HCl (1 ml). The organic layer was extracted with DCM (3 x 10 ml), washed with water (2 x 20 ml), and dried over Na₂SO₄. The solvent was removed in vacuo, and the crude product was triturated with diethyl ether (5 ml) to yield the final product as a colorless solid.[1]
Synthesis of N-(4,5-difluoro-2-iodophenyl)benzenesulfonamide (II)
Following a similar procedure, N-(4,5-difluoro-2-iodophenyl)benzenesulfonamide was synthesized by reacting 4,5-difluoro-2-iodoaniline (2 g, 7.84 mmol) with benzenesulfonyl chloride (1.21 ml, 9.41 mmol) and pyridine (0.95 ml, 11.76 mmol) in dry DCM (10 ml) at room temperature for 8 hours under a nitrogen atmosphere.[1] The workup procedure is identical to that of compound I.[1]
Synthesis of N-(2-chlorophenyl)-4-methylbenzenesulfonamide (III)
A solution of 2-chloroaniline (0.1 mol) in pyridine (25 ml) was treated with 4-methylbenzenesulfonyl chloride (0.11 mol). The reaction mixture was heated on a water bath for one hour and then cooled to room temperature. The mixture was then poured into ice-cold water (100 ml). The resulting solid was filtered under suction, washed with cold water, and recrystallized from dilute ethanol to a constant melting point.[2]
Crystallographic Data Comparison
The crystallographic data for the three derivatives are summarized in the table below. This data allows for a direct comparison of the unit cell parameters and key structural features.
| Parameter | N-(2-iodophenyl)benzenesulfonamide (I)[1][3] | N-(4,5-difluoro-2-iodophenyl)benzenesulfonamide (II)[1] | N-(2-chlorophenyl)-4-methylbenzenesulfonamide (III)[2] |
| Chemical Formula | C₁₂H₁₀INO₂S | C₁₂H₈F₂INO₂S | C₁₃H₁₂ClNO₂S |
| Molecular Weight | 359.18 | 395.16 | 281.75 |
| Crystal System | Monoclinic | Triclinic | Monoclinic |
| Space Group | P2₁/c | P-1 | P2₁/c |
| a (Å) | 8.661 (1) | 7.3562 (15) | 8.661 (1) |
| b (Å) | 9.949 (1) | 8.2435 (17) | 9.949 (1) |
| c (Å) | 15.509 (1) | 10.684 (2) | 15.509 (1) |
| α (°) | 90 | 81.35 (3) | 90 |
| β (°) | 99.384 (8) | 87.21 (3) | 99.384 (8) |
| γ (°) | 90 | 75.25 (3) | 90 |
| Volume (ų) | 1318.5 (2) | 617.8 (2) | 1318.5 (2) |
| Z | 4 | 2 | 4 |
| C-S-N-C Torsion Angle (°) | -69.0 (2) | -61.1 (6) | -54.8 (2) |
| Dihedral Angle Rings (°) | 44.1 (1) | 73.1 (1) | 71.6 (1) |
Intermolecular Interactions
The nature and pattern of intermolecular interactions are critical in determining the crystal packing and ultimately the physicochemical properties of the solid form. A comparison of the key intermolecular interactions for the three derivatives is presented below.
| Interaction Type | N-(2-iodophenyl)benzenesulfonamide (I)[1] | N-(4,5-difluoro-2-iodophenyl)benzenesulfonamide (II)[1][4] | N-(2-chlorophenyl)-4-methylbenzenesulfonamide (III)[2] |
| Hydrogen Bonding | Intermolecular N—H⋯O hydrogen bonds link molecules into C(4) chains running parallel to the[3] direction. | Molecules are linked by N—H⋯O(S) hydrogen bonds into inversion-related dimers. | Pairs of intermolecular N—H⋯O hydrogen bonds link molecules into inversion-related dimers. An intramolecular N—H⋯Cl bond is also observed. |
| π-π Stacking | Present with a centroid-to-centroid distance of 3.747 (2) Å. | Present with centroid-to-centroid distances of 3.621 (2) Å and 3.797 (2) Å. | Not explicitly mentioned in the provided search results. |
| Other Interactions | C—H⋯O interactions interlink the hydrogen-bonded chains. | Weak intramolecular C—H⋯O hydrogen bond stabilizes the molecular configuration.[4] | - |
Experimental and Structural Workflow
The following diagram illustrates the general workflow from synthesis to structural analysis for the N-(2-halophenyl)benzenesulfonamide derivatives.
Caption: General experimental workflow for the synthesis and crystallographic analysis.
Structural Relationships of Compared Derivatives
The following diagram illustrates the structural relationships between the compared N-(2-halophenyl)benzenesulfonamide derivatives, highlighting the key substitutions.
Caption: Structural relationships of the compared sulfonamide derivatives.
Discussion
The comparison of the crystallographic data reveals significant impacts of the halogen substituent and other modifications on the crystal packing and molecular conformation of N-(2-halophenyl)benzenesulfonamides.
The parent compound, N-(2-iodophenyl)benzenesulfonamide (I), adopts a monoclinic crystal system.[1] Its crystal packing is dominated by N—H⋯O hydrogen bonds that form chains, which are further interconnected by C—H⋯O interactions and π–π stacking.[1] The introduction of two fluorine atoms in N-(4,5-difluoro-2-iodophenyl)benzenesulfonamide (II) leads to a change in the crystal system to triclinic.[1] In this case, the molecules form inversion-related dimers through N—H⋯O hydrogen bonds.[1][4] The dihedral angle between the two aromatic rings is significantly larger in the difluoro derivative (73.1 (1)°) compared to the non-fluorinated parent compound (44.1 (1)°).[1][3]
Replacing the iodine with a chlorine and adding a methyl group on the benzenesulfonamide ring, as in N-(2-chlorophenyl)-4-methylbenzenesulfonamide (III), results in a monoclinic crystal system similar to compound I.[2] However, the packing is characterized by the formation of inversion-related dimers via N—H⋯O hydrogen bonds, a feature also seen in the difluoro-iodo derivative.[2] A notable feature of the chloro derivative is the presence of an intramolecular N—H⋯Cl hydrogen bond.[2] The dihedral angle between the aromatic rings in the chloro derivative is 71.6 (1)°, which is comparable to that of the difluoro-iodo compound.[2]
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. N-(2-Chlorophenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of N-(2-iodophenyl)-4-methylbenzenesulfonamide: An Analysis of Reaction Conversion and Methodologies
For researchers, scientists, and professionals in drug development, the efficient synthesis of N-arylsulfonamides is a critical process. This guide provides a quantitative analysis and comparison of common synthetic routes applicable to the formation of "N-(2-iodophenyl)-4-methylbenzenesulfonamide." We will explore the classical approach, the Buchwald-Hartwig amination, and the Ullmann condensation, presenting supporting experimental data and detailed protocols to inform your selection of the most suitable method.
The synthesis of this compound involves the formation of a crucial C-N bond between 2-iodoaniline and a 4-methylbenzenesulfonyl group. The choice of synthetic strategy can significantly impact reaction efficiency, substrate scope, and overall yield.
Comparative Performance of Synthetic Methods
The following table summarizes the performance of different catalytic systems and conditions for reactions analogous to the synthesis of this compound. This data, compiled from various studies, offers a quantitative basis for comparison.
| Method | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Classical Synthesis | None (Pyridine as catalyst/base) | Pyridine | CH₂Cl₂ | RT | 5 | ~88 | [1] |
| Buchwald-Hartwig | Pd(OAc)₂ (1) / XPhos (2) | NaOtBu | Toluene | 100 | 24 | 98 | [2] |
| Buchwald-Hartwig | (SIPr)Pd(methallyl)Cl (2) | NaOtBu | Toluene | 100 | 3 | 95 | [2] |
| Ullmann Condensation | CuI (10) / Phenanthroline (20) | K₂CO₃ | DMF | 110-120 | 24 | 85-95 | [3] |
| Ullmann Condensation | CuSO₄·5H₂O (10) | None | Water | 60-80 | 6-8 | 57-82 | [4] |
| Iron-Catalyzed | FeCl₂ (10) / NaHSO₃ (reductant) | - | DMSO | 100 | 12 | 75-95 | [5] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are representative and may require optimization for the specific synthesis of this compound.
Classical Synthesis: Sulfonyl Chloride and Amine Condensation
This traditional method involves the reaction of an amine with a sulfonyl chloride, typically in the presence of a base.[6]
Materials and Reagents:
-
2-Iodoaniline
-
4-Methylbenzenesulfonyl chloride (Tosyl chloride)
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
1M HCl
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottomed flask, dissolve 2-iodoaniline (1.0 equiv) in dichloromethane.
-
Addition of Reagents: Add pyridine (1.2 equiv) to the solution. Cool the mixture in an ice bath and add 4-methylbenzenesulfonyl chloride (1.1 equiv) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction with the addition of water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer and wash sequentially with 1M HCl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly efficient method for forming C-N bonds using a palladium catalyst.[7][8]
Materials and Reagents:
-
2-Iodoaniline
-
4-Methylbenzenesulfonamide
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (or other suitable phosphine ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 4-methylbenzenesulfonamide (1.2 equiv), the phosphine ligand (0.02-0.1 equiv), and the base (2.0-3.0 equiv).
-
Catalyst Addition: In a separate vial, dissolve palladium(II) acetate (0.01-0.05 equiv) in a small amount of anhydrous toluene.
-
Inert Atmosphere: Seal the Schlenk flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent and Reagent Injection: Add anhydrous toluene to the Schlenk flask via syringe, followed by 2-iodoaniline (1.0 equiv) and the palladium catalyst solution.
-
Reaction: Heat the reaction mixture in a preheated oil bath at 100-120 °C for 2-24 hours, monitoring by TLC or LC-MS.
-
Workup: Cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the product by column chromatography.
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical copper-promoted C-N bond-forming reaction.[3][9]
Materials and Reagents:
-
2-Iodoaniline
-
4-Methylbenzenesulfonamide
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline (or other suitable ligand)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: In a Schlenk tube, combine 2-iodoaniline (1.0 equiv), 4-methylbenzenesulfonamide (1.2 equiv), CuI (0.1 equiv), 1,10-phenanthroline (0.2 equiv), and K₂CO₃ (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Solvent Addition: Add anhydrous DMF via syringe.
-
Reaction: Seal the tube and heat the mixture in an oil bath at 110-120 °C for 24 hours.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Visualizing the Processes
To better understand the experimental and mechanistic aspects, the following diagrams are provided.
Caption: General experimental workflow for cross-coupling reactions.
Caption: Key steps in the Buchwald-Hartwig catalytic cycle.[10]
Caption: Proposed mechanism for the Ullmann N-arylation.[3]
References
- 1. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts | MDPI [mdpi.com]
- 4. BJOC - Copper-catalyzed N-arylation of amines with aryliodonium ylides in water [beilstein-journals.org]
- 5. Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Kinetic Profiles of N-(2-iodophenyl)-4-methylbenzenesulfonamide Cyclization Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinetic and mechanistic aspects of intramolecular cyclization reactions involving N-(2-iodophenyl)-4-methylbenzenesulfonamide. This substrate serves as a key precursor for the synthesis of the dibenzo[b,f][1][2]thiazepine 1,1-dioxide core, a scaffold of interest in medicinal chemistry. While specific kinetic data for this exact molecule is not extensively documented in publicly available literature, this guide extrapolates from well-studied analogous systems to compare the two primary catalytic pathways: Copper-catalyzed Ullmann condensation and Palladium-catalyzed Buchwald-Hartwig amination.
The intramolecular cyclization of this compound is a critical step in forming a seven-membered heterocyclic ring. The choice of catalyst—typically copper or palladium—profoundly influences reaction kinetics, substrate scope, and overall efficiency. Understanding these differences is crucial for reaction optimization and process scale-up.
Comparative Analysis of Catalytic Systems
The intramolecular C-N bond formation can be effectively catalyzed by both copper and palladium complexes. However, the underlying mechanisms and kinetic profiles differ significantly. The copper-catalyzed pathway follows a traditional Ullmann-type mechanism, while the palladium-catalyzed route proceeds via a Buchwald-Hartwig-type catalytic cycle.
Table 1: Comparison of Copper- and Palladium-Catalyzed Intramolecular Cyclization
| Parameter | Copper-Catalyzed (Ullmann-Type) | Palladium-Catalyzed (Buchwald-Hartwig-Type) |
| Catalyst | Typically Cu(I) salts (e.g., CuI, CuBr)[3] | Typically Pd(0) or Pd(II) precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) |
| Ligands | Often ligand-free, or simple ligands like 1,10-phenanthroline[4] | Bulky, electron-rich phosphine ligands (e.g., BINAP, XantPhos) are crucial[1] |
| Typical Base | Strong inorganic bases (e.g., K₃PO₄, Cs₂CO₃)[5] | Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄) |
| Reaction Order | Generally complex; can be second-order overall. Rate often depends on [Substrate] and [Catalyst][6] | Often zero-order in substrate and first-order in catalyst, especially when ligand dissociation or oxidative addition is rate-limiting[1] |
| Rate-Determining Step | Varies; can be oxidative addition of the aryl iodide to the Cu(I) center[6] | Typically the oxidative addition of the aryl iodide to the Pd(0) complex or subsequent ligand dissociation[1][7] |
| Reaction Temperature | Generally higher (110-140 °C)[3][5] | Can often be achieved at lower temperatures (80-110 °C) |
| Cost & Toxicity | Lower catalyst cost, lower toxicity[6] | Higher catalyst cost, higher toxicity |
Catalytic Cycles and Proposed Mechanisms
The mechanisms for the copper- and palladium-catalyzed reactions dictate their kinetic behavior.
Influence of Reaction Parameters on Kinetics
The reaction rate is highly sensitive to changes in experimental conditions. The table below summarizes the expected kinetic impact of various parameters based on analogous systems.
Table 2: Expected Impact of Parameters on Reaction Rate
| Parameter | Copper-Catalyzed System | Palladium-Catalyzed System |
| Substrate Concentration | Rate is often dependent on substrate concentration. | Rate can be zero-order in substrate, indicating it is not involved in the rate-determining step[1]. |
| Catalyst Loading | Increasing catalyst loading generally increases the rate, though aggregation at high concentrations can occur. | Rate is typically first-order in catalyst concentration[2]. |
| Base Strength & Conc. | A strong base is required to deprotonate the sulfonamide. Rate can be dependent on base concentration. | Base is required for the catalytic cycle but is often not involved in the rate-determining step, leading to zero-order dependence[1]. |
| Ligand Concentration | In ligand-assisted reactions, an optimal ligand:copper ratio is key. Excess ligand can sometimes inhibit the reaction. | Excess ligand can inhibit the reaction by preventing substrate coordination, leading to an inverse first-order dependence on ligand concentration[1]. |
| Leaving Group (Halogen) | Rate follows the trend I > Br > Cl, consistent with C-X bond strength and the energy of the oxidative addition step[8]. | Rate follows the trend I > Br > Cl, as the C-X bond cleavage in the oxidative addition step is rate-limiting[1]. |
Comparative Reactivity of Halogen Precursors
The choice of the halogen on the phenyl ring is a primary determinant of reaction rate for both catalytic systems. The C–X bond strength decreases from chlorine to iodine, which directly impacts the activation energy of the oxidative addition step.
Table 3: Expected Relative Rates for N-(2-halophenyl)-4-methylbenzenesulfonamide
| Halogen | C–X Bond Energy (kJ/mol) | Expected Relative Rate of Cyclization | Rationale |
| Iodo (I) | ~220 | Fastest | Weakest C-X bond facilitates the rate-determining oxidative addition step for both Cu and Pd catalysts. |
| Bromo (Br) | ~280 | Intermediate | Stronger bond than C-I, requiring more energy for cleavage. Often requires higher temperatures or more active catalysts[5]. |
| Chloro (Cl) | ~340 | Slowest | Strongest C-X bond, making oxidative addition very challenging. Often requires specialized, highly active catalyst systems. |
Experimental Protocols
The following are representative protocols for the intramolecular cyclization, adapted from literature procedures for similar transformations.
Protocol 1: Copper-Catalyzed Intramolecular Cyclization (Ullmann-Type)
This protocol is adapted from procedures for ligand-free copper-catalyzed N-arylation[5].
-
Reaction Setup : To a flame-dried Schlenk tube, add this compound (1.0 mmol), copper(I) iodide (CuI, 0.1 mmol, 10 mol%), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Inert Atmosphere : Evacuate and backfill the tube with argon or nitrogen three times.
-
Solvent Addition : Add anhydrous dimethylformamide (DMF) or dioxane (5 mL) via syringe.
-
Reaction : Heat the mixture to 120-130 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup : After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel to yield dibenzo[b,f][1][2]thiazepine 1,1-dioxide.
Protocol 2: Palladium-Catalyzed Intramolecular Cyclization (Buchwald-Hartwig-Type)
This protocol is based on standard Buchwald-Hartwig amination conditions[1].
-
Catalyst Preparation : In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 0.025 mmol, 2.5 mol%), a suitable phosphine ligand (e.g., XantPhos, 0.06 mmol, 6 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol) to a flame-dried Schlenk tube.
-
Substrate Addition : Add this compound (1.0 mmol) to the tube.
-
Inert Atmosphere : Seal the tube, remove from the glovebox, and place it under an argon or nitrogen atmosphere.
-
Solvent Addition : Add anhydrous toluene or dioxane (5 mL) via syringe.
-
Reaction : Heat the mixture to 100-110 °C with vigorous stirring for 4-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup : After cooling to room temperature, pass the reaction mixture through a short plug of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. researchgate.net [researchgate.net]
- 3. Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. repository.nie.edu.sg [repository.nie.edu.sg]
- 6. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 7. Mechanistic investigation of palladium-catalyzed amidation of aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Benchmarking N-(2-iodophenyl)-4-methylbenzenesulfonamide: A Comparative Guide to Precursors for Intramolecular C-N Coupling
For researchers and professionals in drug development and synthetic chemistry, the efficient construction of the carbazole framework remains a critical endeavor. This guide provides an objective comparison of N-(2-iodophenyl)-4-methylbenzenesulfonamide as a precursor for intramolecular C-N bond formation, benchmarking its performance against alternative precursors under established coupling methodologies.
The synthesis of carbazoles, a privileged structural motif in numerous pharmaceuticals and functional materials, often relies on the intramolecular cyclization of 2-halo-N-arylaniline derivatives. This compound has emerged as a valuable substrate for these transformations, primarily through palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation reactions. This guide will delve into the performance of this iodo-precursor in comparison to its bromo- and chloro-analogues, supported by experimental data from the scientific literature.
Performance Comparison of Aryl Halide Precursors in Intramolecular C-N Coupling
The choice of the halogen atom on the phenyl ring is a critical parameter influencing the efficiency of intramolecular C-N coupling reactions. The general reactivity trend for aryl halides in both Buchwald-Hartwig and Ullmann-type reactions is I > Br > Cl. This trend is attributed to the decreasing bond dissociation energy of the carbon-halogen bond, which facilitates the initial oxidative addition step in the catalytic cycle.
| Precursor | Coupling Reaction | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Buchwald-Hartwig | Pd(OAc)₂ / PCy₃ | Cs₂CO₃ | Toluene | 100 | 24 | ~85% | [1] |
| N-(2-bromophenyl) derivative (analogous) | Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | 100 | 16 | ~91% (conversion) | |
| N-(2-chlorophenyl) derivative (analogous) | Buchwald-Hartwig | Pd₂(dba)₃ / RuPhos | K₂CO₃ | Dioxane | 110 | 24 | Moderate to Good | |
| 2'-Bromo-[1,1'-biphenyl]-2-amine | Ullmann-type | CuI / Prolinamide | K₃PO₄ | Water | 100 | 24 | Good to Excellent | [2] |
| 2-Chloroanilines (with aryl bromides) | Tandem Amination/C-H activation | Pd catalyst | Base | Solvent | Various | Various | Good | [3] |
Note: The data presented is a synthesis of information from various sources and may not represent a direct controlled comparison. Yields are highly dependent on the specific substrate, catalyst system, and reaction conditions.
The tosyl group in this compound serves as both a protecting group for the amine and an activating group that can facilitate the C-N bond formation. The electron-withdrawing nature of the sulfonyl group can enhance the acidity of the N-H proton, aiding in the deprotonation step of the catalytic cycle.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison. Below are representative experimental protocols for the intramolecular cyclization of precursors analogous to this compound.
Protocol 1: Palladium-Catalyzed Intramolecular Buchwald-Hartwig Cyclization
This protocol is adapted from the synthesis of carbazoles from o-iodoanilines and silylaryl triflates, followed by a palladium-catalyzed cyclization.[1]
Step 1: N-Arylation (if starting from 2-iodoaniline)
-
To a reaction vessel, add the o-iodoaniline (1.0 equiv.), the desired arylating agent (e.g., a silylaryl triflate, 1.1 equiv.), and cesium fluoride (CsF, 3.0 equiv.).
-
Add acetonitrile as the solvent and stir the mixture at room temperature for 10 hours under an air atmosphere.
Step 2: Intramolecular Cyclization
-
To the mixture from Step 1, add palladium(II) acetate (Pd(OAc)₂, 5 mol %) and tricyclohexylphosphine (PCy₃, 10 mol %).
-
Purge the reaction vessel with argon and heat the mixture to 100 °C for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired carbazole.
Protocol 2: Copper-Catalyzed Intramolecular Ullmann Condensation
This protocol is a general representation of a ligand-accelerated Ullmann condensation.
-
To a reaction vessel, add the N-(2-halophenyl) precursor (1.0 equiv.), copper(I) iodide (CuI, 5-10 mol %), a suitable ligand (e.g., 1,10-phenanthroline or an amino acid like L-proline, 10-20 mol %), and a base (e.g., potassium carbonate or potassium phosphate, 2.0 equiv.).
-
Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Heat the reaction mixture to a temperature typically ranging from 120 to 180 °C. The optimal temperature will depend on the reactivity of the aryl halide.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways and Logic
To better understand the processes involved, the following diagrams illustrate the general workflow for carbazole synthesis and the decision-making process for precursor selection.
References
Chiral separation of "N-(2-iodophenyl)-4-methylbenzenesulfonamide" derivatives by HPLC
The enantioselective separation of chiral compounds is a critical aspect of pharmaceutical research and development. For N-aryl sulfonamide derivatives, such as "N-(2-iodophenyl)-4-methylbenzenesulfonamide," achieving efficient chiral separation is essential for evaluating the pharmacological and toxicological properties of individual enantiomers. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the most prevalent and effective technique for this purpose. This guide provides a comparative overview of various HPLC methods, supported by experimental data, to aid researchers in selecting and developing robust chiral separation protocols.
Comparison of Chiral Stationary Phases
The choice of the chiral stationary phase is the most critical factor in the successful separation of enantiomers. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely recognized for their broad applicability in separating a diverse range of chiral compounds, including sulfonamides.[1][2] Other types of CSPs, such as those based on cyclodextrins, proteins, and macrocyclic antibiotics, can also offer unique selectivity for specific molecules.[3][4]
Below is a comparative summary of the performance of different types of CSPs for the chiral separation of sulfonamide and related aromatic compounds.
| Chiral Stationary Phase (CSP) Type | Common Trade Names | Typical Mobile Phases | Advantages | Limitations |
| Polysaccharide-Based (Cellulose & Amylose Derivatives) | Chiralcel® (OD-H, AD-H), Chiralpak® | Normal Phase: Hexane/Isopropanol, Hexane/EthanolReversed-Phase: Acetonitrile/Water, Methanol/Water | Broad enantioselectivity for a wide range of compounds, high loading capacity, robust and versatile.[1][2] | Can be sensitive to mobile phase composition and temperature. |
| Cyclodextrin-Based | Cyclobond® | Reversed-Phase: Acetonitrile/Buffer, Methanol/Buffer | Excellent for separating compounds that can form inclusion complexes, particularly those with aromatic rings.[5] | Limited applicability for molecules that do not fit well into the cyclodextrin cavity. |
| Protein-Based | Chiral-AGP, Chiral-HSA | Reversed-Phase: Aqueous buffers with organic modifiers | Mimics biological interactions, useful for separating drug molecules. | Sensitive to pH, temperature, and organic modifier concentration; lower loading capacity. |
| Macrocyclic Antibiotic-Based | Chirobiotic® (V, T, R) | Polar Organic, Reversed-Phase | Unique selectivity for a variety of compounds, including amino acids and peptides. | Can be less robust than polysaccharide-based CSPs. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of a chiral separation method. The following is a generalized experimental protocol for the chiral separation of N-aryl sulfonamide derivatives using a polysaccharide-based CSP.
1. Sample Preparation:
-
Dissolve the racemic N-aryl sulfonamide derivative in a suitable solvent (e.g., mobile phase) to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Chiral Stationary Phase: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10, v/v). The ratio may need to be optimized for specific derivatives.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
3. Data Analysis:
-
The retention times of the two enantiomers are used to calculate the separation factor (α) and the resolution (Rs).
-
α = k2 / k1 (where k1 and k2 are the retention factors of the first and second eluting enantiomers, respectively)
-
Rs = 2(tR2 - tR1) / (w1 + w2) (where tR1 and tR2 are the retention times and w1 and w2 are the peak widths at the base of the two enantiomers)
-
A resolution value (Rs) greater than 1.5 indicates baseline separation.[4]
Alternative Separation Strategies
While HPLC with CSPs is the dominant technique, other methods can also be employed for the chiral separation of sulfonamides.
-
Supercritical Fluid Chromatography (SFC): SFC often provides faster separations and uses less organic solvent compared to HPLC. Polysaccharide-based CSPs are also commonly used in SFC.[1]
-
Indirect Method: This approach involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral stationary phase (e.g., C18).[5] However, this method requires an additional reaction step and the availability of a suitable chiral derivatizing agent.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for developing a chiral HPLC separation method.
References
- 1. Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral-Achiral HPLC Separation Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of N-(2-iodophenyl)-4-methylbenzenesulfonamide
For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This document provides essential, step-by-step guidance for the proper disposal of N-(2-iodophenyl)-4-methylbenzenesulfonamide (CAS RN: 61613-20-5), a halogenated aryl sulfonamide. Adherence to these procedures is critical for minimizing environmental impact and safeguarding personnel.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on the hazards associated with similar sulfonamides, this compound should be treated as a potential irritant that may be harmful if swallowed, in contact with skin, or inhaled.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A lab coat or other protective clothing.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust is generated, a dust respirator is recommended.
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.
Experimental Protocol for Waste Neutralization (for small quantities):
For small residual amounts of this compound, a chemical neutralization step to reduce its potential hazard can be considered before collection by a certified waste disposal service. This procedure should be performed by trained personnel in a controlled laboratory setting.
-
Preparation: In a designated fume hood, prepare a solution of sodium thiosulfate in water (e.g., 0.1 M).
-
Reaction: Slowly add the this compound waste to the sodium thiosulfate solution with constant stirring. The goal is to facilitate the reduction of the carbon-iodine bond, although complete cleavage may not be readily achieved under mild conditions.
-
Monitoring: Observe the reaction for any signs of heat generation or gas evolution. Allow the mixture to react for several hours at room temperature.
-
Collection: The resulting mixture should be collected in a clearly labeled hazardous waste container.
Waste Collection and Labeling:
-
Container: Use a dedicated, leak-proof, and clearly labeled hazardous waste container for collecting all waste containing this compound. This includes the solid compound, any solutions, and contaminated materials.
-
Labeling: The waste container must be labeled with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
CAS Number: "61613-20-5"
-
The primary hazards (e.g., "Irritant," "Harmful")
-
The date of accumulation.
-
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
-
Final Disposal: Arrange for the collection of the hazardous waste by a certified environmental disposal company. Provide them with a full characterization of the waste.
Data Presentation
The following table summarizes the known physical and chemical properties of this compound and the inferred hazard information based on a similar compound, N-(2-iodophenyl)methanesulfonamide.
| Property | Value | Source |
| Chemical Name | This compound | |
| CAS Number | 61613-20-5 | |
| Molecular Formula | C₁₃H₁₂INO₂S | |
| Physical State | Solid | |
| Appearance | Brown solid | |
| Purity | >95% | |
| Inferred GHS Pictogram | GHS07 (Exclamation Mark) | |
| Inferred Signal Word | Warning | |
| Inferred Hazard Codes | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled) | |
| Storage | Keep in a dark place, sealed in dry, room temperature conditions. |
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these detailed procedures, laboratory personnel can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance.
Personal protective equipment for handling N-(2-iodophenyl)-4-methylbenzenesulfonamide
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for the use of N-(2-iodophenyl)-4-methylbenzenesulfonamide, covering personal protective equipment (PPE), operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
Based on the hazard profile of similar chemical structures, which are classified as irritants and potentially harmful upon ingestion or inhalation, the following PPE is mandatory when handling this compound.[1][2]
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Nitrile, vinyl, or latex gloves are suitable. Always check for perforations before use and change them frequently.[1] |
| Eye Protection | Safety Glasses/Goggles | Chemical splash goggles are required to protect against potential splashes.[1][3] |
| Body Protection | Laboratory Coat | A standard, fully-buttoned laboratory coat must be worn to prevent skin contact.[1] |
| Respiratory Protection | Fume Hood | All handling of the solid compound must be conducted within a certified chemical fume hood.[1] |
Operational Plan: Step-by-Step Handling
Follow these procedural steps to ensure the safe handling of this compound in a laboratory setting.
-
Preparation and Area Inspection :
-
Verify that a certified chemical fume hood is in proper working order.[1]
-
Ensure easy access to an emergency eyewash station and safety shower.[1]
-
Clear the workspace of any unnecessary items to prevent contamination and accidents.
-
Assemble all necessary experimental equipment, such as glassware and spatulas.[1]
-
-
Donning PPE :
-
Put on a laboratory coat, ensuring it is fully buttoned.
-
Wear chemical splash goggles.
-
Put on nitrile, vinyl, or latex gloves, checking for any damage.
-
-
Chemical Handling :
-
Post-Handling :
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.
-
Waste Collection :
-
Collect waste this compound and any materials that have come into contact with it (e.g., gloves, weighing paper, contaminated glassware) in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Disposal Procedure :
-
Dispose of the chemical waste through an approved waste disposal plant.[4] Follow all local, state, and federal regulations for chemical waste disposal.
-
Do not dispose of this chemical down the drain or in regular trash.
-
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for the safe handling of this compound.
Caption: Workflow for Safe Chemical Handling.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
